N-Boc-N'-(mPEG24)-L-Lysine-OH
Description
BenchChem offers high-quality N-Boc-N'-(mPEG24)-L-Lysine-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N'-(mPEG24)-L-Lysine-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H120N2O29/c1-61(2,3)92-60(67)63-57(59(65)66)7-5-6-9-62-58(64)8-10-69-13-14-71-17-18-73-21-22-75-25-26-77-29-30-79-33-34-81-37-38-83-41-42-85-45-46-87-49-50-89-53-54-91-56-55-90-52-51-88-48-47-86-44-43-84-40-39-82-36-35-80-32-31-78-28-27-76-24-23-74-20-19-72-16-15-70-12-11-68-4/h57H,5-56H2,1-4H3,(H,62,64)(H,63,67)(H,65,66)/t57-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKYSHPOTCOWIY-SMWREMLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H120N2O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-N'-(mPEG24)-L-Lysine-OH: A Core Component in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N'-(mPEG24)-L-Lysine-OH is a heterobifunctional molecule of significant interest in the fields of medicinal chemistry and drug delivery. This monograph provides a detailed examination of its chemical properties, a plausible synthetic route, and its critical applications, particularly as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide consolidates key data, outlines relevant experimental protocols, and visualizes the molecule's role in complex biological systems, serving as a comprehensive resource for researchers in the vanguard of therapeutic innovation.
Core Properties of N-Boc-N'-(mPEG24)-L-Lysine-OH
N-Boc-N'-(mPEG24)-L-Lysine-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group is modified with a monodisperse polyethylene (B3416737) glycol (PEG) chain of 24 ethylene (B1197577) glycol units, terminating in a methyl ether. The presence of a free carboxylic acid provides a reactive handle for further conjugation.
Physicochemical Data
The key quantitative data for N-Boc-N'-(mPEG24)-L-Lysine-OH are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C61H120N2O29 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 1345.6 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 2353409-83-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Solubility | Soluble in water and most organic solvents | Inferred from PEG and Boc properties |
Synthesis and Characterization
While a detailed, publicly available synthesis protocol for N-Boc-N'-(mPEG24)-L-Lysine-OH is scarce due to its likely proprietary nature as a commercial product, a plausible synthetic route can be inferred from standard bioconjugation chemistries. The synthesis would logically proceed in two main stages: Boc protection of L-lysine and subsequent PEGylation of the epsilon-amino group.
Plausible Synthetic Workflow
The overall synthetic strategy involves the reaction of Nα-Boc-L-lysine with an activated mPEG24 derivative.
Caption: Plausible synthetic workflow for N-Boc-N'-(mPEG24)-L-Lysine-OH.
Experimental Protocols
Materials:
-
Nα-Boc-L-lysine
-
mPEG24-NHS ester
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Dissolve Nα-Boc-L-lysine (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve mPEG24-NHS ester (1-1.2 equivalents) in anhydrous DMF.
-
Slowly add the mPEG24-NHS ester solution to the Nα-Boc-L-lysine solution under stirring.
-
Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.[1][2]
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified by RP-HPLC to isolate the desired N-Boc-N'-(mPEG24)-L-Lysine-OH.[]
System:
-
Preparative RP-HPLC system with a C18 or C4 column.
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the product using a linear gradient of mobile phase B (e.g., 10-90% over 30 minutes).
-
Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvent by lyophilization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the lysine (B10760008) backbone protons, and a large, broad signal corresponding to the repeating ethylene glycol units of the mPEG24 chain (around 3.6 ppm).
-
¹³C NMR: The spectrum would confirm the presence of carbons from the Boc group, the lysine skeleton, and the PEG chain.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product (expected around 1345.6 Da).
Applications in Drug Development
N-Boc-N'-(mPEG24)-L-Lysine-OH is a valuable building block for creating linkers in complex therapeutic modalities such as PROTACs and ADCs. The PEG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate, while the Boc-protected amine and the free carboxylic acid provide orthogonal handles for conjugation.[4][5]
Role in PROTACs
In PROTACs, a heterobifunctional molecule links a target protein ligand to an E3 ligase ligand. The linker's length and composition are critical for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[6][] The mPEG24 chain in N-Boc-N'-(mPEG24)-L-Lysine-OH provides a flexible and hydrophilic spacer of a defined length.
Caption: General mechanism of action for a PROTAC.
Role in Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the drug at the target site are crucial for the ADC's efficacy and safety.[8][9] The hydrophilic nature of the mPEG24 linker can help to overcome the hydrophobicity of some cytotoxic payloads, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[8]
Caption: Generalized workflow for an Antibody-Drug Conjugate (ADC).
Conclusion
N-Boc-N'-(mPEG24)-L-Lysine-OH represents a sophisticated and versatile chemical tool for the construction of advanced therapeutics. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal protecting groups, provides medicinal chemists with precise control over the design of linkers for PROTACs and ADCs. The methodologies and data presented in this guide are intended to facilitate further research and development in this exciting and rapidly evolving area of drug discovery.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 8. adcreview.com [adcreview.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to N-Boc-N'-(mPEG24)-L-Lysine-OH: Structure, Function, and Application in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-N'-(mPEG24)-L-Lysine-OH, a heterobifunctional linker critical in the field of bioconjugation and pharmaceutical sciences. This document outlines its chemical structure, core functions, and provides detailed experimental protocols for its application in peptide synthesis and PEGylation, tailored for researchers and professionals in drug development.
Core Structure and Chemical Properties
N-Boc-N'-(mPEG24)-L-Lysine-OH is a derivative of the amino acid L-Lysine, engineered with distinct functional groups to facilitate controlled chemical modifications of biomolecules. Its structure consists of an L-lysine backbone where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is conjugated to a monodisperse 24-unit methoxy (B1213986) polyethylene (B3416737) glycol (mPEG24) chain. The carboxylic acid group of the lysine (B10760008) remains unmodified, available for conjugation.
The Boc protecting group is acid-labile, allowing for its selective removal during synthesis to expose the α-amino group for peptide chain elongation.[1][2] The mPEG24 chain imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule.[3][4] This modification is a key strategy in drug development to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins and peptides.[3][5]
A visual representation of the chemical structure is provided below:
Quantitative Data Summary
The physicochemical properties of N-Boc-N'-(mPEG24)-L-Lysine-OH are summarized in the table below. These values are critical for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.
| Property | Value | Reference |
| CAS Number | 2353409-83-1 | [6][] |
| Molecular Formula | C61H120N2O29 | [6][] |
| Molecular Weight | 1345.6 g/mol | [6][8] |
| Purity | ≥95% | [6] |
Core Functions and Applications in Drug Development
The primary function of N-Boc-N'-(mPEG24)-L-Lysine-OH is to serve as a versatile building block in the synthesis of PEGylated biomolecules. PEGylation is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins.[3][4]
Key benefits of PEGylation include:
-
Extended Circulatory Half-Life: The increased hydrodynamic size resulting from the attached PEG chain reduces renal clearance, prolonging the molecule's presence in the bloodstream.[3]
-
Improved Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic peptides and proteins.[3]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, thereby reducing the potential for an immune response.[3]
-
Enhanced Proteolytic Resistance: The steric hindrance provided by the PEG chain can protect the biomolecule from enzymatic degradation.[3]
This linker is particularly valuable in the development of targeted drug delivery systems, where precise control over the molecular architecture is essential for efficacy and safety.[9][10]
Experimental Protocols
The following sections detail generalized protocols for the application of N-Boc-N'-(mPEG24)-L-Lysine-OH in solid-phase peptide synthesis and subsequent purification and characterization of the PEGylated product.
This protocol outlines the incorporation of N-Boc-N'-(mPEG24)-L-Lysine-OH into a growing peptide chain on a solid support.[1][2]
Materials and Reagents:
-
Merrifield or PAM resin[1]
-
N-Boc-N'-(mPEG24)-L-Lysine-OH
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)[1]
-
N,N-Dimethylformamide (DMF)[1]
-
Trifluoroacetic acid (TFA)[1]
-
Diisopropylethylamine (DIEA)[1]
-
Coupling reagents (e.g., HBTU, HATU)[1]
-
Cleavage cocktail (e.g., HF with scavengers like anisole)[1][2]
-
Cold diethyl ether[1]
Procedure:
-
Resin Preparation: Swell the chosen resin in DCM in a reaction vessel for at least 30 minutes.[1]
-
First Amino Acid Attachment: Attach the first Boc-protected amino acid to the swelled resin according to standard protocols for the chosen resin type (e.g., cesium salt method for Merrifield resin).[1]
-
Peptide Chain Elongation Cycle (for each amino acid):
-
Deprotection: Remove the Boc group from the resin-bound amino acid by treating with a solution of TFA in DCM. Wash the resin with DCM.[1]
-
Neutralization: Neutralize the resulting N-terminal ammonium (B1175870) salt to the free amine by treating with a solution of DIEA in DCM or DMF. Wash the resin with DCM to remove excess base.[1][11]
-
Coupling: In a separate vessel, pre-activate the next Boc-protected amino acid (which can be N-Boc-N'-(mPEG24)-L-Lysine-OH or another) with a coupling reagent and DIEA in DMF. Add this solution to the resin. Allow the reaction to proceed for 1-2 hours. Monitor for completeness using a qualitative method like the Kaiser test.[1]
-
-
Cleavage and Deprotection: Once the peptide sequence is complete, treat the peptide-resin with a strong acid cleavage cocktail (e.g., anhydrous HF) to cleave the peptide from the resin and remove side-chain protecting groups.[1][12]
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Wash the precipitate multiple times with cold ether to remove scavengers and byproducts.[1]
The following diagram illustrates the general workflow for incorporating N-Boc-N'-(mPEG24)-L-Lysine-OH into a peptide via Boc-SPPS.
Purification of the crude PEGylated peptide is essential to remove unreacted reagents, truncated sequences, and other byproducts.[] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for this purpose.[][14]
Materials and Reagents:
-
Crude PEGylated peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% TFA.[12]
-
Method Development (Analytical Scale): Optimize the separation on an analytical RP-HPLC column first. A typical gradient might be from a low percentage of ACN (e.g., 20%) to a higher percentage (e.g., 65-90%) in water, both containing 0.1% TFA, over 20-30 minutes.[15][16]
-
Preparative Scale Purification: Scale up the optimized method to a preparative column. Collect fractions corresponding to the main product peak.[16]
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity.[16]
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.[12][16]
The identity and purity of the final PEGylated peptide should be confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the PEGylated peptide.
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used.[17][18] The monodisperse nature of the mPEG24 chain results in a more defined mass spectrum compared to polydisperse PEGs.[19]
-
Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze according to the instrument's standard operating procedure. The observed mass should correspond to the calculated mass of the desired PEGylated peptide.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the PEGylated peptide and verify the presence of the PEG chain.
-
Technique: ¹H NMR spectroscopy is particularly useful.[17][20]
-
Procedure: Dissolve the purified peptide in a suitable deuterated solvent. The ¹H NMR spectrum should show characteristic peaks for the amino acid residues of the peptide, as well as a strong signal around 3.6 ppm corresponding to the repeating ethylene (B1197577) oxide units of the PEG chain.[17] Comparing the integration of the PEG signal to that of specific peptide protons can help confirm the degree of PEGylation.[20]
The following diagram illustrates the logical workflow from synthesis to characterization.
Conclusion
N-Boc-N'-(mPEG24)-L-Lysine-OH is a high-value chemical tool for the precise engineering of PEGylated biomolecules. Its well-defined structure, with orthogonal protecting groups and a monodisperse PEG chain, provides researchers and drug developers with the means to create more homogeneous and effective bioconjugates. The protocols and data presented in this guide offer a foundational framework for the successful application of this reagent in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Boc-N'-(mPEG24)-L-Lysine-OH - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. peptide.com [peptide.com]
- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enovatia.com [enovatia.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Guide: N-Boc-N'-(mPEG24)-L-Lysine-OH in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-N'-(mPEG24)-L-Lysine-OH, a critical bifunctional linker used in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
N-Boc-N'-(mPEG24)-L-Lysine-OH is a monodisperse polyethylene (B3416737) glycol (PEG) derivative of L-lysine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a long-chain PEG moiety on the epsilon-amino group. This structure allows for sequential and controlled conjugation to other molecules of interest.
| Property | Value | Reference |
| CAS Number | 2353409-83-1 | [] |
| Molecular Formula | C61H120N2O29 | [][2] |
| Molecular Weight | 1345.6 g/mol | [][2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [2] |
| Storage Conditions | -20°C | [2] |
Applications in Drug Development
The primary application of N-Boc-N'-(mPEG24)-L-Lysine-OH is as a flexible and hydrophilic linker in the synthesis of complex bioconjugates. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[3][]
Proteolysis Targeting Chimeras (PROTACs)
In PROTACs, the linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are crucial for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[3][][5][6]
Antibody-Drug Conjugates (ADCs)
For ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The Boc-protected amine allows for controlled coupling chemistry, while the PEG spacer can help to overcome steric hindrance and improve the solubility of the conjugate. Lysine residues on the surface of antibodies are common conjugation sites.[]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a PROTAC using N-Boc-N'-(mPEG24)-L-Lysine-OH as a linker. This protocol is based on general solid-phase peptide synthesis (SPPS) and conjugation methodologies.
Part 1: Coupling of the E3 Ligase Ligand to the Linker
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in anhydrous dichloromethane (B109758) (DCM) for 30 minutes.
-
Attachment of the First Building Block: To the swollen resin, add 1.5 equivalents of the E3 ligase ligand (with a carboxylic acid handle) and 3 equivalents of diisopropylethylamine (DIPEA) in DCM. Agitate the mixture for 2 hours at room temperature.
-
Capping: After washing the resin with DCM, cap any unreacted sites by adding a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DCM and agitating for 30 minutes.
-
Washing: Thoroughly wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol, and then dry under vacuum.
Part 2: Linker and Target Ligand Assembly
-
Boc Deprotection: Treat the resin-bound E3 ligase ligand with 20% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group, if present. Wash the resin with DCM and neutralize with 10% DIPEA in DCM.
-
Linker Coupling:
-
Dissolve 1.2 equivalents of N-Boc-N'-(mPEG24)-L-Lysine-OH and 1.2 equivalents of a coupling agent such as HATU in anhydrous DMF.
-
Add 3 equivalents of DIPEA to the solution and pre-activate for 5 minutes.
-
Add the activated linker solution to the resin and agitate for 4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection of the Linker: Remove the Boc group from the newly attached linker using 20% TFA in DCM as described in step 2.1.
-
Target Ligand Coupling:
-
Activate 1.5 equivalents of the target protein ligand (with a carboxylic acid handle) with 1.5 equivalents of HATU and 3 equivalents of DIPEA in DMF.
-
Add the activated target ligand to the resin and agitate overnight at room temperature.
-
Wash the resin with DMF and DCM.
-
Part 3: Cleavage and Purification
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the PROTAC from the solid support and remove any acid-labile side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude PROTAC in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a PROTAC utilizing a bifunctional linker like N-Boc-N'-(mPEG24)-L-Lysine-OH.
Caption: A generalized workflow for the solid-phase synthesis of a PROTAC.
PROTAC Mechanism of Action
This diagram illustrates the logical relationship between the components of a PROTAC and its mechanism of inducing target protein degradation. The linker plays a central role in bridging the two key binding events.
Caption: The mechanism of action for a PROTAC, highlighting ternary complex formation.
References
An In-depth Technical Guide to N-Boc-N'-(mPEG24)-L-Lysine-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-N'-(mPEG24)-L-Lysine-OH, a key building block in the field of bioconjugation and drug delivery. This document details its physicochemical properties, a representative synthesis protocol, and methods for its characterization, tailored for professionals in the pharmaceutical and biotechnological sectors.
Core Compound Data
N-Boc-N'-(mPEG24)-L-Lysine-OH is a derivative of the amino acid L-lysine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a monodisperse polyethylene (B3416737) glycol (mPEG) chain with 24 ethylene (B1197577) oxide units attached to the ε-amino group. This structure provides a versatile platform for the development of advanced therapeutics.
| Property | Value | Source |
| Molecular Weight | 1345.60 g/mol | [1][2] |
| Molecular Formula | C61H120N2O29 | [2] |
| Purity | Typically ≥95% | [2] |
| CAS Number | 2353409-83-1 |
Experimental Protocols
The following sections outline representative methodologies for the synthesis and characterization of N-Boc-N'-(mPEG24)-L-Lysine-OH, based on established chemical principles for PEGylation and amino acid modification.
Synthesis of N-Boc-N'-(mPEG24)-L-Lysine-OH: A Representative Protocol
This protocol describes a two-step process involving the initial Boc-protection of L-lysine followed by the PEGylation of the ε-amino group.
Step 1: Synthesis of Nα-Boc-L-Lysine
-
Dissolution: Dissolve L-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane (B91453) and water.
-
pH Adjustment: Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M sodium hydroxide (B78521) (NaOH) solution.
-
Addition of Boc Anhydride: While stirring at room temperature, add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in dioxane to the lysine (B10760008) solution.
-
Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Acidify the aqueous residue to a pH of 1-2 using a potassium bisulfate (KHSO4) solution.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Isolation: Dry the combined organic phases over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure to yield Nα-Boc-L-Lysine as a solid.
Step 2: PEGylation of Nα-Boc-L-Lysine
-
Activation of mPEG24: Activate the terminal hydroxyl group of mPEG24 by converting it to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the mPEG24 with a carboxylating agent followed by NHS in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction: Dissolve Nα-Boc-L-Lysine and the activated mPEG24-NHS ester in an appropriate aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to maintain a basic pH (typically 7-9).
-
Conjugation: Allow the reaction to proceed at room temperature for several hours to overnight, facilitating the nucleophilic attack of the ε-amino group of lysine on the NHS ester, forming a stable amide bond.
-
Purification: Purify the final product, N-Boc-N'-(mPEG24)-L-Lysine-OH, using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Characterization by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
The characterization of N-Boc-N'-(mPEG24)-L-Lysine-OH is crucial to confirm its identity, purity, and molecular weight. HPLC coupled with mass spectrometry is a powerful technique for this purpose.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is run to elute the compound.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is a suitable method for ionizing the PEGylated amino acid.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ions is determined. The resulting mass spectrum will show a characteristic isotopic distribution for the compound, and the measured molecular weight should correspond to the calculated theoretical mass. High-resolution mass spectrometry (HRMS) can be used for precise mass determination, further confirming the elemental composition.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to N-Boc-N'-(mPEG24)-L-Lysine-OH.
Caption: Workflow for the synthesis and characterization of N-Boc-N'-(mPEG24)-L-Lysine-OH.
Caption: Logical pathway for the use of N-Boc-N'-(mPEG24)-L-Lysine-OH in bioconjugation.
References
An In-depth Technical Guide to PEGylated Lysine Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylated lysine (B10760008) derivatives have emerged as a highly promising class of materials in the field of drug delivery. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to lysine-containing structures, such as polymers, dendrimers, and proteins, offers a multitude of advantages for therapeutic agents. This process, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of drugs, leading to improved efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of PEGylated lysine derivatives, with a focus on their role in advancing drug development.
PEGylation primarily utilizes the reactive ε-amino group of lysine residues for conjugation.[1] This modification imparts a hydrophilic shield to the parent molecule, which can mask it from the immune system, reduce renal clearance, and increase its hydrodynamic radius.[2] These alterations collectively lead to a prolonged circulation half-life, allowing for sustained drug exposure at the target site.[3] Furthermore, PEGylated lysine-based nanocarriers can leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[4][5]
This guide will delve into the detailed methodologies for synthesizing and characterizing these derivatives, present key quantitative data in a comparative format, and visualize complex workflows and pathways to provide a thorough resource for researchers in the field.
Synthesis of PEGylated Lysine Derivatives
The synthesis of PEGylated lysine derivatives can be broadly categorized into the PEGylation of poly(L-lysine) (PLL) backbones to form graft or block copolymers, and the construction of PEGylated lysine-based dendrimers.
PEG-Poly(L-lysine) Copolymers
PEG-grafted-PLL (PEG-g-PLL) and PEG-block-PLL copolymers are synthesized through various polymerization techniques. A common method involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of protected lysine monomers, initiated by a PEG derivative.[6][7]
Typical Synthesis of PEG-PLys Block Copolymer:
A typical procedure involves the ROP of ε-trifluoroacetyl-L-lysine-N-carboxyanhydride (Lys(TFA)-NCA) initiated by α-methoxy-ω-amino-PEG (mPEG-NH2). The reaction is carried out in an anhydrous solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8] Following polymerization, the protecting groups (e.g., TFA) on the lysine residues are removed under basic conditions to yield the final PEG-PLys block copolymer.[8]
PEGylated Lysine Dendrimers
PEGylated lysine dendrimers are highly branched, monodisperse macromolecules with a defined number of peripheral functional groups. Their synthesis involves a stepwise, generational growth from a core molecule.
Typical Synthesis of PEGylated Lysine Dendrimer:
The synthesis often starts with a core molecule, such as diaminopropane.[9] Protected lysine units are then sequentially added in generations. For instance, Boc-protected L-lysine activated with p-nitrophenol can be reacted with the core.[9] After deprotection of the Boc groups, the next generation of protected lysine is added. This process is repeated to achieve the desired dendrimer generation. The periphery of the dendrimer is then functionalized, for example with aspartic acid, to provide attachment sites for both PEG chains and drug molecules.[3][9] PEG chains, often activated as N-hydroxysuccinimide (NHS) esters (e.g., mPEG-NHS), are then conjugated to the available amino groups on the dendrimer surface.[9][10]
Characterization of PEGylated Lysine Derivatives
Thorough characterization is crucial to ensure the quality, consistency, and performance of PEGylated lysine derivatives. A combination of analytical techniques is employed to determine their physicochemical properties.
| Property | Analytical Technique(s) | Description |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[8][11] | Determines the average molecular weight and the breadth of its distribution (polydispersity index, PDI). A narrow PDI is desirable for pharmaceutical applications. |
| Chemical Structure and Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)[8][10][12] | Confirms the successful synthesis of the polymer or dendrimer by identifying characteristic peaks of the constituent units (PEG, lysine, protecting groups). The degree of polymerization and PEGylation can also be estimated from peak integration ratios.[8] |
| Degree of PEGylation | NMR Spectroscopy, Mass Spectrometry (MALDI-TOF MS)[13][14] | Quantifies the number or percentage of lysine residues that have been successfully conjugated with PEG chains. |
| Particle Size and Zeta Potential | Dynamic Light Scattering (DLS)[15] | Measures the hydrodynamic diameter and surface charge of self-assembled nanoparticles or dendrimers in solution. These parameters influence their in vivo fate and interaction with biological systems. |
| Morphology | Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)[10] | Visualizes the size, shape, and surface topography of the nanoparticles or dendrimers. |
Quantitative Data on PEGylated Lysine Derivatives
The following tables summarize key quantitative data from various studies on PEGylated lysine derivatives, providing a comparative overview of their properties and performance.
Table 1: Physicochemical Properties of PEGylated Lysine Derivatives
| Derivative Type | PEG MW (kDa) | Polymer/Dendrimer MW (kDa) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| PEG-g-PLL | 5 | 25 (PLL) | ~150 | - | [15][16] |
| PEGylated G5 Dendrimer | 1.1 | ~30-40 | - | - | [4][17] |
| PEGylated G6 Dendrimer | - | - | - | - | [5] |
| PEGylated PLL-CPT Conjugate | 5 | 40 | - | - | [3][9] |
Table 2: In Vitro Drug Loading and Release
| Carrier | Drug | Drug Loading (wt%) | Release Conditions | Key Findings | Reference |
| PEGylated PLL-CPT | Camptothecin (CPT) | 4-6 | pH 5.0 and 7.4 | pH-dependent release, faster at lower pH. | [3][9] |
| MPEG-Lysine-diFMOC Micelles | Artemether | - | - | Significant solubility enhancement. | [10][18] |
| PEG-b-P(Lys-DSA) Micelles | Doxorubicin (DOX) | - | PBS at pH 5.5 and 7.4 with GSH | Reduction-responsive release. | [19] |
Table 3: In Vivo Pharmacokinetics and Tumor Accumulation
| Derivative | Animal Model | Half-life (t½) | Tumor Accumulation (%ID/g) | Key Findings | Reference |
| PEGylated PLL-CPT | Mice (C26 & HT-29 tumors) | 30.9 ± 8.8 h | 4.2 ± 2.3 | Superior efficacy compared to free drug. | [3][9] |
| G5 PEG(1100) Dendrimer-MTX | Rats & Mice (Walker 256 & HT1080 tumors) | - | 1-2 (rats), 11 (mice) | Significant tumor accumulation via EPR effect. | [4][17] |
| G4 50% PEGylated Dendrimer | Rats | Reduced vs. fully PEGylated | - | Degree of PEGylation impacts circulation time. | [20] |
Experimental Protocols
This section provides an overview of key experimental methodologies. For detailed, step-by-step protocols, readers are encouraged to consult the cited literature.
Synthesis of PEG-Poly(L-lysine) Block Copolymer
The synthesis is typically performed under an inert atmosphere (e.g., nitrogen).[12]
-
Initiator Preparation: H2N-PEG-NH2 is dried under vacuum.[12]
-
Polymerization: The dried initiator is dissolved in anhydrous DMF. A solution of NCA-Lys(Z) in DMF is added, and the mixture is stirred at an elevated temperature (e.g., 45°C) for several days.[12]
-
Deprotection: The protecting groups (Z-groups) on the lysine side chains are removed using a strong acid like HBr in trifluoroacetic acid (TFA).[12]
-
Purification: The final product is purified by dialysis against acidic solution and then deionized water, followed by lyophilization.[8]
In Vitro Drug Release Assay
-
Sample Preparation: A known amount of the drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., 7.4 and 5.5) to simulate physiological and endosomal conditions, respectively.[19]
-
Dialysis: The dispersion is placed in a dialysis bag with a specific molecular weight cut-off (MWCO). The bag is then immersed in a larger volume of the release medium and incubated at 37°C with constant stirring.[21]
-
Sampling: At predetermined time intervals, aliquots of the external release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the PEGylated lysine derivative (with and without drug) and control solutions for a specific duration (e.g., 24, 48, or 72 hours).[22][23]
-
MTT Addition: After the incubation period, MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.[22]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[22]
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Animal Pharmacokinetic Studies
-
Animal Model: Appropriate animal models, such as rats or mice, are chosen for the study.[24][25] If studying tumor targeting, tumor-bearing models are established.[4]
-
Administration: The PEGylated lysine derivative is administered intravenously (IV) via the tail vein.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Tissue Distribution: At the end of the study, animals are euthanized, and major organs and tumors are harvested.
-
Analysis: The concentration of the derivative or the conjugated drug in plasma and tissue homogenates is quantified using a suitable analytical method (e.g., HPLC, fluorescence imaging, or radioactivity counting if a labeled compound is used). Pharmacokinetic parameters are then calculated from the plasma concentration-time profile.
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to PEGylated lysine derivatives.
References
- 1. Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. Synthesis and in vivo antitumor efficacy of PEGylated poly(l-lysine) dendrimer-camptothecin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tumor disposition of PEGylated, methotrexate conjugated poly-l-lysine dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylated lysine dendrimers for tumor-selective targeting after intravenous injection in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly(L-lysine)-block-poly(ethylene glycol)-block-poly(L-lysine) triblock copolymers for the preparation of flower micelles and their irreversible hydrogel formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.2. Synthesis of PEG-Poly(l-lysine) Block Copolymer (PEG-PLys) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. go-jsb.co.uk [go-jsb.co.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Characterization of PEGylated Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of polymeric gene delivery carriers: PEGylated copolymers of L-lysine and L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Polyethylene glycol-grafted poly-L-lysine as polymeric gene carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Partly-PEGylated Poly-L-lysine dendrimers have reduced plasma stability and circulation times compared with fully PEGylated dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Strategic Role of the Boc Protecting Group in Lysine PEGylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic biomolecules, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of protein and peptide-based drugs. This modification can extend circulating half-life, improve stability, and reduce immunogenicity. Among the various amino acid residues targeted for PEGylation, lysine (B10760008) is a frequent choice due to the reactivity of its ε-amino group. However, the presence of multiple lysine residues and a reactive N-terminal α-amino group necessitates a strategic approach to achieve site-selectivity and control over the conjugation process. The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role in this strategy. This technical guide provides an in-depth exploration of the chemistry, strategic application, and experimental protocols associated with the use of the Boc protecting group in the PEGylation of lysine residues.
Introduction: The Challenge of Lysine PEGylation
Proteins and peptides often present multiple nucleophilic sites, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, that can react with activated PEG reagents.[1] Uncontrolled reaction at these sites leads to a heterogeneous mixture of PEGylated products, including positional isomers and molecules with varying numbers of attached PEG chains.[2] This heterogeneity is highly undesirable in a therapeutic context, as each species may exhibit a different biological activity, pharmacokinetic profile, and potential for immunogenicity.[1]
Site-specific PEGylation is therefore crucial for the development of homogenous, well-defined bioconjugates.[3] The use of protecting groups is a fundamental chemical strategy to temporarily block certain reactive sites while allowing modification at a desired location. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is particularly valuable in this context due to its unique chemical properties.[4]
The Chemistry of the Boc Protecting Group
The Boc group is a carbamate-based protecting group valued for its stability under a wide range of conditions, including basic and nucleophilic environments, yet its facile removal under specific acidic conditions.[4]
-
Protection Reaction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[5]
-
Stability: The Boc group is stable to bases and most nucleophiles, which allows for subsequent chemical modifications at other sites of the molecule without premature deprotection.[]
-
Deprotection (Acid Lability): The key feature of the Boc group is its lability in the presence of strong acids, such as trifluoroacetic acid (TFA).[5] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide.[5]
This acid-labile nature is central to its utility in orthogonal protection strategies, particularly in peptide synthesis and bioconjugation.
Orthogonal Protection Strategy in Lysine PEGylation
Orthogonality in chemical synthesis refers to the ability to selectively remove one protecting group in the presence of others using distinct, non-interfering reaction conditions.[7] In the context of protein modification, an orthogonal strategy allows for precise control over which amino groups are available for PEGylation.
A common and powerful orthogonal pairing is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile Boc group.[4]
-
N-terminal Protection: The N-terminal α-amino group can be protected with an Fmoc group.
-
Lysine Side-Chain Protection: The ε-amino group of lysine can be protected with a Boc group.
This strategy allows for the selective deprotection of the N-terminus with a mild base (e.g., piperidine) to enable N-terminal specific PEGylation, while the Boc-protected lysine remains unaffected. Conversely, if lysine-specific PEGylation is desired, a protein can be synthesized or modified to have a free N-terminus and Boc-protected lysines. After a process like N-terminal PEGylation, the Boc groups on lysine residues can be removed with acid to expose those sites for a different modification, or to simply restore the native lysine side chain.
// Nodes Start [label="Protein with\nN-terminus (Fmoc) and\nLysine (Boc) protected", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_Deprotection [label="Base Treatment\n(e.g., Piperidine)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Term_Free [label="Free N-terminus\nLysine (Boc) protected", fillcolor="#F1F3F4", fontcolor="#202124"]; PEG_N_Term [label="N-terminal\nPEGylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEGylated_N_Term [label="N-terminally PEGylated Protein\nLysine (Boc) protected", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Deprotection [label="Acid Treatment\n(e.g., TFA)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="N-terminally PEGylated Protein\nwith free Lysine", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Base_Deprotection; Base_Deprotection -> N_Term_Free [label="Selective Fmoc removal"]; N_Term_Free -> PEG_N_Term; PEG_N_Term -> PEGylated_N_Term; PEGylated_N_Term -> Acid_Deprotection; Acid_Deprotection -> Final_Product [label="Boc removal"]; } .dot Diagram 1: Orthogonal strategy for N-terminal PEGylation.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of the Boc protecting group in lysine PEGylation workflows.
Selective Boc Protection of Lysine ε-Amino Group
To selectively protect the ε-amino group of a free lysine amino acid, a common method involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups.
Methodology:
-
Complex Formation: Dissolve L-lysine hydrochloride in water and adjust the pH to ~9.5 with a base (e.g., NaOH). Add a solution of copper(II) sulfate (B86663) (CuSO₄). A deep blue copper-lysine complex will form, protecting the α-amino and carboxyl groups.
-
Boc Protection: To the stirred copper-lysine complex solution, add di-tert-butyl dicarbonate ((Boc)₂O) dissolved in a suitable organic solvent (e.g., dioxane or THF). Maintain the pH at ~9.5 with the addition of base as the reaction proceeds.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Copper Removal: After the reaction is complete, decompose the copper complex by acidifying the solution to pH ~3 with an acid like HCl. The solution will turn a pale blue. H₂S gas can be bubbled through the solution to precipitate copper sulfide (B99878) (CuS), which is then removed by filtration.
-
Purification: The resulting Nε-Boc-L-lysine can be purified by crystallization or ion-exchange chromatography.
// Nodes Lysine [label="L-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; Copper [label="Add CuSO₄\npH ~9.5", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Copper-Lysine Complex\n(α-amino & carboxyl protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O [label="Add (Boc)₂O", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protected_Complex [label="Nε-Boc-Lysine-Copper Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Decomplex [label="Acidify (pH ~3)\nRemove Copper (e.g., H₂S)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Nε-Boc-L-Lysine", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Lysine -> Copper; Copper -> Complex; Complex -> Boc2O; Boc2O -> Protected_Complex; Protected_Complex -> Decomplex; Decomplex -> Final_Product; } .dot Diagram 2: Workflow for selective Boc protection of Lysine.
PEGylation of a Protein with a Free N-terminus and Boc-Protected Lysines
This protocol assumes the starting material is a protein where lysine side chains are Boc-protected and the N-terminus is available for modification.
Methodology:
-
Buffer Exchange: The protein is buffer-exchanged into a suitable PEGylation buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0). The pH is chosen to favor the reactivity of the N-terminal α-amino group over other potential side reactions.
-
PEGylation Reaction: The activated PEG reagent (e.g., PEG-NHS ester) is added to the protein solution in a defined molar excess (typically 5-20 fold). The reaction is incubated at 4°C or room temperature with gentle stirring for a specified time (e.g., 1-4 hours).
-
Reaction Quenching: The reaction is stopped by adding a quenching reagent, such as a small molecule with a primary amine (e.g., Tris or glycine), to consume any unreacted PEG-NHS ester.
-
Purification: The PEGylated protein is purified from unreacted protein, excess PEG, and byproducts using chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]
Boc Deprotection of a PEGylated Protein
This protocol outlines the removal of the Boc group from lysine residues after PEGylation has been performed at another site.
Methodology:
-
Reagent Preparation: Prepare a deprotection solution, typically 25-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[9] Scavengers, such as triisopropylsilane (B1312306) (TIS), can be added (2.5-5% v/v) to quench the tert-butyl cations generated during the reaction and prevent side reactions.[10]
-
Deprotection Reaction: Dissolve the Boc-protected PEGylated protein in the deprotection solution. The reaction is typically run at room temperature for 30 minutes to 2 hours.[9]
-
Reaction Monitoring: The progress of the deprotection can be monitored by LC-MS to confirm the disappearance of the Boc-protected species and the appearance of the deprotected product.[10]
-
Product Isolation: The deprotected protein is typically precipitated by adding cold diethyl ether. The precipitate is collected by centrifugation, washed with cold ether, and dried.
-
Purification and Refolding: The final deprotected, PEGylated protein is purified by chromatography (e.g., reverse-phase HPLC or SEC) to remove any remaining reagents and byproducts.[] If the protein was denatured by the acidic conditions, a refolding step may be necessary.
Data Presentation: Quantitative Analysis
The efficiency of each step is critical for the overall yield and purity of the final product. The following tables summarize typical quantitative data for the key processes.
Table 1: Boc Protection of Lysine
| Parameter | Typical Value | Notes |
|---|---|---|
| Reaction Yield | 70-90% | Highly dependent on reaction conditions and purification method. |
| Purity (Post-Purification) | >98% | Assessed by HPLC or NMR. |
| Key Reagents | (Boc)₂O, CuSO₄ | Copper chelation is key for ε-amino selectivity. |
Table 2: Site-Specific PEGylation
| Parameter | Typical Value | Notes |
|---|---|---|
| PEGylation Efficiency | 40-80% | Varies with protein, PEG reagent, and reaction conditions. |
| Mono-PEGylated Species | >90% | Of the total PEGylated product, assessed by SDS-PAGE or IEX. |
| Molar Excess of PEG | 5-20 fold | Optimized to maximize mono-PEGylation and minimize di- or multi-PEGylation. |
Table 3: Boc Deprotection
| Parameter | Typical Value | Notes |
|---|---|---|
| Deprotection Efficiency | >95% | Assessed by LC-MS. Incomplete deprotection can be a challenge.[10] |
| Purity (Post-Purification) | >95% | Assessed by RP-HPLC. |
| Key Reagents | TFA, DCM, Scavengers (e.g., TIS) | Anhydrous conditions are important. |
Characterization of PEGylated Proteins
Thorough characterization is essential to ensure the identity, purity, and homogeneity of the final PEGylated product.
-
SDS-PAGE: Provides a visual confirmation of PEGylation by showing an increase in the apparent molecular weight of the protein.
-
HPLC (SEC, IEX, RP-HPLC): Used to separate and quantify different PEGylated species, unreacted protein, and impurities.[] SEC separates based on hydrodynamic radius, which is significantly increased by PEGylation. IEX can separate based on changes in surface charge resulting from the modification of lysine residues.
-
Mass Spectrometry (LC-MS, MALDI-TOF): Confirms the molecular weight of the PEGylated protein and can be used to identify the site of PEGylation through peptide mapping experiments.[11][12]
-
NMR Spectroscopy: Can be used to assess the structural integrity of the protein after PEGylation.[13]
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the strategic PEGylation of lysine residues in therapeutic proteins and peptides. Its robust stability and specific acid-lability enable powerful orthogonal protection schemes that provide chemists with precise control over the site of modification. By temporarily masking the highly reactive ε-amino groups of lysine, the Boc group facilitates the production of homogenous, well-defined PEGylated biologics, which is a critical requirement for clinical development and regulatory approval. The successful implementation of Boc protection and deprotection strategies, guided by the detailed protocols and analytical characterization methods outlined in this guide, is fundamental to advancing the field of bioconjugate therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. PEGylation of lysine residues improves the proteolytic stability of fibronectin while retaining biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of mPEG24 Chain Length in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic biomolecules, a process known as PEGylation, is a cornerstone of modern drug development. It is a well-established strategy to enhance the pharmacokinetic (PK) and pharmacodynamic (PD) properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a critical parameter that dictates the ultimate biological and therapeutic properties of the conjugate. This guide provides an in-depth examination of the significance of a specific, shorter PEG chain—monomethoxy PEG with 24 ethylene (B1197577) glycol units (mPEG24), which has a molecular weight of approximately 1.1 kDa.
The Role of PEG Chain Length: A Balancing Act
PEGylation fundamentally alters a biomolecule's properties by increasing its hydrodynamic size and masking its surface. This "stealth" effect provides several key advantages:
-
Prolonged Plasma Half-Life: A larger hydrodynamic radius slows renal clearance, a primary elimination route for smaller therapeutic proteins.[1]
-
Reduced Immunogenicity: The flexible PEG chain can shield antigenic epitopes on the protein surface from recognition by the immune system.[2]
-
Enhanced Stability: PEGylation can protect the biomolecule from proteolytic degradation, increasing its stability in vivo.[2]
-
Improved Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and proteins.[3]
However, these benefits are highly dependent on the length of the attached PEG chain. While longer chains (e.g., 20-40 kDa) excel at extending half-life, they can also introduce significant drawbacks, such as reduced biological activity due to steric hindrance, where the PEG chain physically blocks the drug from interacting with its target receptor.[2][]
The Strategic Niche of mPEG24 (≈1.1 kDa)
The mPEG24 chain occupies a strategic position in the PEGylation spectrum. It is long enough to confer tangible benefits but short enough to mitigate the severe steric hindrance and potential loss of potency associated with larger PEGs.
Impact on Pharmacokinetics
Shorter PEG chains like mPEG24 provide a moderate but significant improvement in pharmacokinetic profiles. Compared to unmodified molecules, a 1 kDa PEG can increase the circulating half-life by orders of magnitude. For instance, a study on exendin-4 (B13836491) showed that conjugation with a 1 kDa PEG increased its half-life 27-fold and the total drug exposure (AUC) 33.6-fold after intranasal administration.[5][6] This enhancement is primarily due to a reduction in the rate of renal filtration. While the effect is less pronounced than that of a 20 kDa or 40 kDa PEG, it is often sufficient to transform a drug with daily dosing into a weekly or bi-weekly candidate, significantly improving patient convenience.
Preserving Biological Activity and Potency
A critical advantage of the mPEG24 chain length is the preservation of the parent molecule's biological activity. Excessive PEGylation with very long chains can create a "cloud" that sterically hinders the protein from binding to its cellular receptor, thereby reducing its efficacy.[][7] Studies have shown that as PEG chain length increases, the binding affinity (Kd) can decrease.[8] The mPEG24 chain provides a balance, offering a meaningful extension in half-life while minimizing the loss of intrinsic bioactivity. In a comparative study, an exendin-4 conjugate with 1 kDa PEG retained 83.3% of its potency, whereas conjugates with 2 kDa and 5 kDa PEGs showed significantly lower bioactivities.[5]
Modulating Cellular Uptake and Distribution
Longer PEG chains (>5 kDa) are known to significantly decrease the uptake of nanoparticles and bioconjugates by macrophages and the reticuloendothelial system (RES), which further prolongs circulation.[9] While mPEG24 contributes to this "stealth" effect, its impact is less profound. This can be advantageous for drugs intended to reach tissues outside the bloodstream, where excessive shielding might impede extravasation and tissue penetration. The molecular weight of PEG is a key factor in determining tissue distribution, with larger molecules tending to accumulate more in tumor tissues, for example.[]
Quantitative Data Summary
The following tables summarize representative data from various studies, illustrating the general trends of how PEG chain length impacts key biopharmaceutical parameters.
Table 1: Effect of Linear PEG Chain Length on Pharmacokinetic Parameters
| Parent Molecule | PEG MW (kDa) | Terminal Half-life (t½) | Area Under Curve (AUC) | Clearance (CL) | Species | Reference |
| Exendin-4 | 0 (Native) | 0.11 h | 1.8 ng·h/mL | - | Rat | [5] |
| Exendin-4 | 1 (≈mPEG24) | 2.98 h | 60.5 ng·h/mL | - | Rat | [5] |
| DNA Polyplex | 2 | 2.3 min (α-phase) | - | - | Mouse | [10] |
| DNA Polyplex | 5 | 11.1 min (α-phase) | - | - | Mouse | [10] |
| DNA Polyplex | 10 | 11.5 min (α-phase) | - | - | Mouse | [10] |
| DNA Polyplex | 20 | 11.7 min (α-phase) | - | - | Mouse | [10] |
| Canine Uricase | 5 (multi-PEG) | 191.5 h | - | 0.21 mL/h/kg | Monkey | [11] |
| Chitosan (B1678972) NP | 0.75 | ~10 h (β-phase) | 12.1 µg·h/mL | 0.33 L/h/kg | Rat | [9][12] |
| Chitosan NP | 2.0 | ~15 h (β-phase) | 18.5 µg·h/mL | 0.22 L/h/kg | Rat | [9][12] |
| Chitosan NP | 5.0 | ~20 h (β-phase) | 22.3 µg·h/mL | 0.18 L/h/kg | Rat | [9][12] |
Note: Data is compiled from different studies and should be used to understand trends rather than for direct quantitative comparison due to variations in parent molecules and study designs.
Table 2: Effect of PEG Chain Length on In Vitro Properties
| Property | Molecule | PEG MW (kDa) | Observation | Reference |
| Bioactivity | Exendin-4 | 1 (≈mPEG24) | 83.3% potency retained | [5] |
| Exendin-4 | 2 | Lower potency vs. 1 kDa | [5] | |
| Exendin-4 | 5 | Lower potency vs. 1 kDa | [5] | |
| Receptor Binding | DNP Ligand | >10 | Steric exclusion of second binding site | [8] |
| Zeta Potential | DNA Polyplex | 2 | +28 to +30 mV (poor charge masking) | [10] |
| DNA Polyplex | 5 | +10 mV | [10] | |
| DNA Polyplex | 10 | +10 mV | [10] | |
| DNA Polyplex | 20 | +5 mV | [10] | |
| DNA Polyplex | 30 | 0 mV (effective charge masking) | [10] |
Visualizing Key Concepts and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and workflows in bioconjugation.
Caption: Logical relationship between PEG chain length and its biopharmaceutical effects.
Caption: General experimental workflow for mPEG24 bioconjugation and characterization.
Caption: Modulation of the G-CSF receptor signaling pathway by a PEGylated ligand.
Key Experimental Protocols
Protocol for mPEG24-NHS Ester Conjugation to a Protein
This protocol describes a general procedure for conjugating an amine-reactive mPEG24 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues, N-terminus) on a target protein.[2][13][14]
A. Materials and Reagents:
-
Target Protein (1-10 mg/mL)
-
mPEG24-NHS Ester (e.g., from PurePEG, Biopharma PEG)[][15]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0. Crucially, avoid buffers containing primary amines like Tris or glycine. [14]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 8.0
-
Purification System: Size Exclusion (SEC) or Ion Exchange (IEX) chromatography column.
-
Dialysis or desalting columns for buffer exchange.
B. Procedure:
-
Buffer Exchange: Ensure the target protein is in the appropriate amine-free Reaction Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column. Adjust protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, bring the mPEG24-NHS ester vial to room temperature to prevent moisture condensation.[13] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. The NHS-ester is susceptible to hydrolysis and should be used without delay.[14]
-
Calculation: Determine the volume of mPEG24-NHS stock solution needed. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point. The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation.
-
Conjugation Reaction: Add the calculated volume of the 10 mM mPEG24-NHS stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) to avoid protein denaturation.[14]
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice. Incubation on ice can help minimize protein degradation if stability is a concern.[14]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 10-50 mM. This will consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Separate the PEGylated protein conjugate from unreacted PEG and native protein. SEC is effective for separating based on size, while IEX can separate based on changes in surface charge caused by PEGylation of lysine residues.[3]
Protocol for Characterization by Size Exclusion Chromatography (SEC-HPLC)
SEC is a primary method to assess the purity, aggregation state, and successful conjugation of the PEGylated product.[5]
A. Equipment and Reagents:
-
HPLC system with a UV detector (214 nm or 280 nm)
-
SEC Column: A silica-based column suitable for the molecular weight range of the protein and its conjugate (e.g., Zenix SEC-150, TSKgel G3000SWXL).[5][16]
-
Mobile Phase: Isocratic elution is standard. A common mobile phase is 100-150 mM sodium phosphate buffer with 150-300 mM NaCl, pH 6.5-7.5.[5] The salt is included to minimize non-specific interactions with the stationary phase.
-
Samples: Unmodified protein, mPEG24 reagent, and the purified conjugate.
B. Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[5]
-
Sample Preparation: Prepare samples by diluting them in the mobile phase to a concentration of approximately 0.5-2.0 mg/mL. Filter samples through a 0.22 µm syringe filter.
-
Injection: Inject 10-20 µL of each sample (unmodified protein, conjugate, and optionally the free PEG reagent) in separate runs.
-
Data Acquisition: Monitor the elution profile using the UV detector. Proteins and conjugates absorb at 280 nm (due to Trp/Tyr/Cys) and 214 nm (peptide bonds). The free PEG reagent will not absorb significantly at 280 nm but can be detected by a Refractive Index (RI) detector if available.
-
Analysis:
-
Compare the chromatograms. The PEGylated conjugate should elute earlier than the unmodified protein due to its larger hydrodynamic radius.
-
The presence of a peak at the retention time of the unmodified protein indicates an incomplete reaction.
-
High molecular weight species eluting near the void volume indicate aggregation.
-
Integrate the peak areas to quantify the purity of the conjugate and the percentage of remaining unmodified protein or aggregates.
-
Conclusion
The selection of PEG chain length is a critical decision in the design of bioconjugates. The mPEG24 chain length represents a strategic choice for moderately increasing a biomolecule's plasma half-life and stability without drastically compromising its biological activity through steric hindrance. This makes it an ideal candidate for applications where a balance between improved pharmacokinetics and retained potency is paramount. Through careful reaction and purification protocols, followed by rigorous characterization, researchers can effectively leverage the advantages of mPEG24 to develop safer and more effective biotherapeutics.
References
- 1. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 5. Low molecular weight (1 kDa) polyethylene glycol conjugation markedly enhances the hypoglycemic effects of intranasally administered exendin-4 in type 2 diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low molecular weight (1 kDa) polyethylene glycol conjugation markedly enhances the hypoglycemic effects of intranasally administered exendin-4 in type 2 diabetic db/db mice. | Semantic Scholar [semanticscholar.org]
- 7. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding mechanisms of PEGylated ligands reveal multiple effects of the PEG scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythropoietin regulates signaling pathways associated with neuroprotective events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Signaling by Erythropoietin [reactome.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, focusing on their core properties, synthesis, and applications in bioconjugation for advanced therapeutic and research purposes. Special emphasis is placed on their role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional linkers are molecules that feature two distinct reactive functional groups at their termini.[1] This unique characteristic allows for the sequential and specific conjugation of two different molecules, a principle widely applied in the design of complex therapeutics.[1] The incorporation of a polyethylene glycol (PEG) chain as a spacer between these functional groups offers several significant advantages in bioconjugation, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1][2] The defined length of discrete PEG (dPEG®) linkers provides precise control over the distance between the conjugated molecules, which is a critical factor for optimizing the biological activity and stability of bioconjugates.[1]
The fundamental structure of a heterobifunctional PEG linker enables the connection of two different molecular entities, a cornerstone of modern therapeutic design.[1] These linkers are instrumental in fields such as targeted drug delivery, where a targeting moiety (like an antibody) is linked to a therapeutic payload (like a cytotoxic drug).[3]
Core Properties and Advantages of PEG Linkers
The inclusion of a PEG spacer in bioconjugation strategies imparts several beneficial properties to the resulting conjugate. These advantages are summarized below:
| Property | Advantage in Bioconjugation |
| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which helps to reduce aggregation.[1][2] |
| Biocompatibility | PEG is generally non-toxic and exhibits low immunogenicity, thereby reducing the potential for adverse immune responses.[4] |
| Pharmacokinetics | The increased hydrodynamic size of a PEGylated molecule leads to reduced renal clearance and a longer circulation half-life in the bloodstream.[5] |
| Stability | PEG chains can sterically hinder the approach of proteolytic enzymes, thus protecting the conjugated molecule from degradation and increasing its stability in biological environments.[2][5] |
| Reduced Immunogenicity | The PEG linker can mask antigenic epitopes on the surface of a therapeutic protein, which diminishes the likelihood of an immune response.[2][5] |
Quantitative Impact of PEG Linker Length in Antibody-Drug Conjugates (ADCs)
The length of the PEG chain in an ADC linker is a critical parameter that significantly influences its therapeutic index. The choice of PEG linker length involves a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.
In Vitro Cytotoxicity
The length of the PEG linker can impact the in vitro potency of an ADC. While longer linkers can improve solubility and pharmacokinetics, they may also introduce steric hindrance that can affect antigen binding or drug release, potentially leading to a decrease in cytotoxicity.
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
Data synthesized from preclinical studies. Actual values can vary depending on the specific antibody, payload, and experimental model.[6]
Pharmacokinetics
Longer PEG chains generally increase the hydrodynamic radius of the ADC, leading to reduced clearance and a longer plasma half-life. This can result in greater exposure of the tumor to the ADC.
| Linker | Half-life (t½, hours) |
| PEG4 | 45 |
| PEG8 | 60 |
| PEG12 | 75 |
| PEG24 | 90 |
Data synthesized from preclinical studies. Actual values can vary depending on the specific antibody, payload, and experimental model.[6][7]
Applications in Bioconjugation
Heterobifunctional PEG linkers are pivotal in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells. An ADC consists of a monoclonal antibody that targets a tumor-associated antigen, a cytotoxic payload, and a linker that connects them. PEG linkers are often incorporated to improve the solubility and pharmacokinetic profile of the ADC, and to enable a higher drug-to-antibody ratio (DAR) without causing aggregation.[1]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. PEG linkers are frequently used to provide the necessary length and flexibility for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[8][9]
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.
Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG5-Iodo)
This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified for various bioconjugation applications.
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Acetone
-
Silica (B1680970) gel for chromatography
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica gel chromatography to obtain alkyne-PEG5-OH.
-
-
Mesylation of Alkyne-PEG5-OH:
-
Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate (B86663) and concentrate to yield alkyne-PEG5-OMs.
-
-
Iodination of Alkyne-PEG5-OMs:
-
Dissolve alkyne-PEG5-OMs and NaI in acetone.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography to obtain the final alkyne-PEG5-iodo linker.
-
Bioconjugation using an NHS-PEG-Maleimide Linker
This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.[1]
Materials:
-
Antibody in phosphate-buffered saline (PBS)
-
NHS-PEG-maleimide linker
-
Thiol-containing molecule
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)[10]
Procedure:
-
Reaction of Antibody with NHS-PEG-Maleimide:
-
Prepare a stock solution of the NHS-PEG-maleimide linker in DMSO.[11]
-
Adjust the pH of the antibody solution to 7.5-8.5.[1]
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).[1]
-
Incubate the reaction for 1-2 hours at room temperature.[1]
-
Remove excess linker by SEC or dialysis.[1]
-
-
Conjugation of the Maleimide-Activated Antibody:
Characterization of PEGylated Conjugates
The characterization of the final bioconjugate is crucial to ensure its quality, purity, and desired properties.
Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity and determine the drug-to-antibody ratio (DAR) of ADCs.[1]
-
Size-Exclusion Chromatography (SEC-HPLC): Separates the monomeric ADC from aggregates and fragments. A suitable column (e.g., TSKgel G3000SWxl) and a mobile phase of phosphate (B84403) buffer with NaCl are typically used, with UV detection at 280 nm.[1]
-
Reverse-Phase HPLC (RP-HPLC): Can be used for the purification of peptides and small proteins, and on an analytical scale for identifying PEGylation sites and separating positional isomers.[12]
-
-
Mass Spectrometry (MS): Provides accurate molecular weight information and can be used to determine the degree of PEGylation.[13][14] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[13][14]
-
Capillary Electrophoresis (CE): A high-resolution separation technique that can be used to analyze the heterogeneity of PEGylated proteins.[12]
Conclusion
Heterobifunctional PEG linkers are versatile and indispensable tools in the field of bioconjugation, offering a powerful means to enhance the therapeutic properties of advanced drug modalities like ADCs and PROTACs.[1] The ability to modulate the physicochemical and pharmacokinetic properties of bioconjugates through the rational design and selection of PEG linkers is a key driver of innovation in drug development. The experimental protocols provided in this guide offer a foundation for the synthesis, conjugation, and characterization of bioconjugates utilizing these valuable linkers. Careful optimization of linker chemistry and conjugation conditions is paramount for the successful development of effective and safe biotherapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Boc-N'-(mPEG24)-L-Lysine-OH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N'-(mPEG24)-L-Lysine-OH is a heterobifunctional linker that incorporates a monodisperse polyethylene (B3416737) glycol (mPEG) chain with 24 ethylene (B1197577) glycol units. This linker is particularly valuable in bioconjugation, especially in the development of Antibody-Drug Conjugates (ADCs). The N-Boc protecting group on the α-amine allows for selective deprotection and conjugation of a payload, while the terminal carboxylic acid enables covalent attachment to primary amines, such as the surface-exposed lysine (B10760008) residues of a monoclonal antibody (mAb). The mPEG24 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and immunogenicity.
This document provides a detailed protocol for the bioconjugation of a model cytotoxic payload to an antibody using N-Boc-N'-(mPEG24)-L-Lysine-OH, followed by purification and characterization of the resulting ADC.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| N-Boc-N'-(mPEG24)-L-Lysine-OH | Commercially Available | Varies |
| Monomethyl Auristatin E (MMAE) | Commercially Available | Varies |
| Monoclonal Antibody (e.g., Trastuzumab) | Commercially Available | Varies |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
| Dichloromethane (DCM) | Sigma-Aldrich | 270997 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| HATU | Sigma-Aldrich | 445458 |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| MES Buffer (0.1 M, pH 6.0) | Commercially Available | Varies |
| Size Exclusion Chromatography (SEC) Column | (e.g., Superdex 200) | Varies |
| Hydrophobic Interaction Chromatography (HIC) Column | (e.g., TSKgel Butyl-NPR) | Varies |
Experimental Protocols
The overall workflow for the synthesis of the antibody-drug conjugate involves three main stages:
-
Preparation of the Payload-Linker Conjugate: Deprotection of the Boc group from N-Boc-N'-(mPEG24)-L-Lysine-OH followed by conjugation to the cytotoxic payload (MMAE).
-
Antibody-Payload-Linker Conjugation: Activation of the carboxylic acid on the payload-linker construct and subsequent conjugation to the monoclonal antibody.
-
Purification and Characterization: Purification of the ADC and characterization to determine purity and drug-to-antibody ratio (DAR).
Protocol 1: Synthesis of MMAE-(mPEG24)-L-Lysine-OH
1.1 Boc Deprotection of N-Boc-N'-(mPEG24)-L-Lysine-OH
-
Dissolve N-Boc-N'-(mPEG24)-L-Lysine-OH (1 equivalent) in a solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield H₂N-N'-(mPEG24)-L-Lysine-OH as a TFA salt.
1.2 Conjugation of MMAE to the Deprotected Linker
-
Dissolve the deprotected linker (1.2 equivalents) and MMAE (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature overnight.
-
Monitor the reaction for the formation of the MMAE-(mPEG24)-L-Lysine-OH conjugate by LC-MS.
-
Purify the product by reverse-phase HPLC to obtain the pure payload-linker construct.
Protocol 2: Conjugation of MMAE-(mPEG24)-L-Lysine-OH to a Monoclonal Antibody
2.1 Activation of the Payload-Linker Carboxylic Acid
-
Dissolve the purified MMAE-(mPEG24)-L-Lysine-OH (5-10 molar excess over the antibody) in MES buffer (0.1 M, pH 6.0).
-
Add EDC (1.5 equivalents relative to the payload-linker) and NHS (2 equivalents relative to the payload-linker).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
2.2 Conjugation to the Antibody
-
Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Add the activated payload-linker solution to the antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding an excess of L-lysine or Tris buffer to consume any remaining active NHS esters.
Protocol 3: Purification and Characterization of the ADC
3.1 Purification by Size Exclusion Chromatography (SEC)
-
Purify the ADC from unconjugated payload-linker and other small molecules using a size exclusion chromatography (SEC) column (e.g., Superdex 200) equilibrated with PBS (pH 7.4).[]
-
Collect fractions corresponding to the high molecular weight peak, which represents the ADC.
-
Pool the ADC-containing fractions and concentrate using an appropriate centrifugal filter device.
3.2 Characterization
-
Protein Concentration: Determine the final protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Purity and Aggregation: Assess the purity and presence of aggregates by SEC-HPLC.
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using Hydrophobic Interaction Chromatography (HIC-HPLC).[2][3] The number of conjugated drug molecules increases the hydrophobicity of the antibody, allowing for the separation of species with different DAR values.[2][3] The weighted average DAR can be calculated from the peak areas of the different species.[3]
Quantitative Data Summary
| Parameter | Method | Typical Result |
| Payload-Linker Synthesis | ||
| Boc Deprotection Yield | Gravimetric/NMR | >95% |
| MMAE Conjugation Yield | HPLC | 60-80% |
| ADC Conjugation | ||
| Molar Ratio (Linker-Payload:Ab) | - | 5:1 to 10:1 |
| Reaction Time | - | 2-4 hours |
| Reaction Temperature | - | Room Temperature |
| ADC Characterization | ||
| Final ADC Concentration | UV-Vis (A280) | 1-5 mg/mL |
| Purity (Monomer Content) | SEC-HPLC | >95% |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 3.5 - 4.0 |
Visualizations
Experimental Workflow
ADC Mechanism of Action
The ADC binds to a specific antigen on the surface of a tumor cell and is internalized through endocytosis.[4] The ADC is then trafficked to the lysosome, where the acidic environment and enzymes cleave the linker, releasing the cytotoxic payload, MMAE.[5][6] Free MMAE can then bind to tubulin, disrupting the microtubule network, which leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[7][8]
References
- 2. agilent.com [agilent.com]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
Application Notes and Protocols for N-Boc-N'-(mPEG24)-L-Lysine-OH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Boc-N'-(mPEG24)-L-Lysine-OH as a versatile linker for targeted drug delivery systems. This bifunctional molecule, featuring a Boc-protected amine, a terminal carboxylic acid, and a discrete PEG24 linker, is designed to conjugate targeting moieties to therapeutic agents, enhancing their solubility, stability, and circulation half-life while enabling specific delivery to target cells.
Introduction
N-Boc-N'-(mPEG24)-L-Lysine-OH is a heterobifunctional linker that plays a crucial role in the construction of precision therapeutics such as antibody-drug conjugates (ADCs), small molecule-drug conjugates (SMDCs), and targeted nanoparticles. The key components of this linker are:
-
L-Lysine Backbone: Provides two distinct functional handles for conjugation.
-
N-Boc Protecting Group: A tert-butyloxycarbonyl group that masks the α-amino group of lysine, allowing for sequential and site-specific conjugation. It can be selectively removed under acidic conditions.
-
mPEG24 Chain: A monodisperse polyethylene (B3416737) glycol chain with 24 ethylene (B1197577) glycol units. This hydrophilic spacer enhances the solubility and biocompatibility of the conjugate, reduces immunogenicity, and improves pharmacokinetic properties.
-
Terminal Carboxylic Acid: Enables conjugation to amine-containing molecules, such as drugs or targeting ligands, through amide bond formation.
The strategic design of this linker allows for a modular approach to building targeted drug delivery constructs.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to tumor cells expressing a specific antigen, leading to targeted cell killing.
-
Targeted Nanoparticle Systems: N-Boc-N'-(mPEG24)-L-Lysine-OH can be incorporated into the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting ligands (e.g., peptides, small molecules) that guide the nanoparticles to the desired site of action.
-
PROTACs (Proteolysis Targeting Chimeras): The PEG linker component is suitable for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.
Experimental Protocols
Boc Deprotection of N-Boc-N'-(mPEG24)-L-Lysine-OH
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
N-Boc-N'-(mPEG24)-L-Lysine-OH
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve N-Boc-N'-(mPEG24)-L-Lysine-OH in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).
-
To the stirred solution, add an equal volume of TFA (e.g., 10 mL for a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Dissolve the residue in a small amount of deionized water and neutralize with saturated sodium bicarbonate solution to a pH of ~8.
-
Extract the aqueous solution with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the deprotected product, N'-(mPEG24)-L-Lysine-OH, as a hydrochloride or TFA salt.
Conjugation of a Targeting Ligand to the Deprotected Linker
This protocol outlines the conjugation of a targeting ligand with a carboxylic acid functionality to the newly exposed amine of the linker.
Materials:
-
N'-(mPEG24)-L-Lysine-OH (from section 3.1)
-
Targeting ligand with a carboxylic acid group (e.g., a targeting peptide)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the targeting ligand in anhydrous DMF.
-
Add DCC (1.1 eq) and NHS (1.1 eq) or HATU (1.1 eq) and DIPEA (2 eq) to the solution to activate the carboxylic acid. Stir for 30 minutes at room temperature.
-
In a separate flask, dissolve N'-(mPEG24)-L-Lysine-OH (1.0 eq) in anhydrous DMF.
-
Add the activated targeting ligand solution to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the conjugate by reverse-phase HPLC.
Conjugation of an Amine-Containing Drug to the Linker-Ligand Construct
This protocol describes the final step of conjugating an amine-containing drug to the terminal carboxylic acid of the linker-ligand construct.
Materials:
-
Targeting ligand-mPEG24-L-Lysine-OH (from section 3.2)
-
Amine-containing drug
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the targeting ligand-mPEG24-L-Lysine-OH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2 eq) to activate the carboxylic acid. Stir for 30 minutes at room temperature.
-
Dissolve the amine-containing drug (1.2 eq) in anhydrous DMF.
-
Add the drug solution to the activated linker-ligand solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final targeted drug conjugate by reverse-phase HPLC.
Data Presentation
The following table provides an illustrative example of the characterization data for a hypothetical targeted drug conjugate constructed using N-Boc-N'-(mPEG24)-L-Lysine-OH.
| Parameter | Value | Method |
| Molecular Weight (Expected) | 2500.5 g/mol | - |
| Molecular Weight (Observed) | 2500.8 g/mol | Mass Spectrometry (ESI-MS) |
| Purity | >95% | RP-HPLC |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| In Vitro Cytotoxicity (IC50) | 1.5 nM | Cell-based assay (e.g., MTT, CellTiter-Glo) |
| Plasma Half-life | 120 hours | In vivo pharmacokinetic study in mice |
Visualizations
Caption: General workflow for the synthesis of a targeted drug conjugate.
Caption: Example signaling pathway for a targeted drug inhibiting the EGFR pathway.
Application Notes and Protocols for Developing Antibody-Drug Conjugates with N-Boc-N'-(mPEG24)-L-Lysine-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Boc-N'-(mPEG24)-L-Lysine-OH as a hydrophilic, non-cleavable linker in the development of antibody-drug conjugates (ADCs). The inclusion of a 24-unit polyethylene (B3416737) glycol (PEG) chain offers significant advantages in improving the physicochemical and pharmacokinetic properties of ADCs.[1][2]
Introduction to N-Boc-N'-(mPEG24)-L-Lysine-OH in ADC Development
N-Boc-N'-(mPEG24)-L-Lysine-OH is a heterobifunctional linker designed for conjugation to amine residues, primarily the ε-amino group of lysine (B10760008) residues on the surface of monoclonal antibodies (mAbs).[] The key features of this linker include:
-
Boc Protecting Group: The N-Boc (tert-butyloxycarbonyl) group protects the α-amino group of the lysine, allowing for selective conjugation through the ε-amino group after activation of the carboxylic acid.
-
mPEG24 Chain: The 24-unit methoxy-terminated polyethylene glycol chain is a hydrophilic spacer that enhances the solubility and stability of the resulting ADC.[2][4] This can be particularly beneficial when working with hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[2] The PEG moiety can also improve the pharmacokinetic profile of the ADC by increasing its circulation half-life.[1][5]
-
L-Lysine Core: Provides a natural amino acid scaffold for the linker.
-
Carboxylic Acid (-OH): This functional group allows for activation and subsequent conjugation to the primary amino groups on the antibody, forming a stable amide bond.[]
-
Non-Cleavable Nature: The resulting amide linkage is stable, meaning the payload is released upon lysosomal degradation of the antibody backbone within the target cell.[6]
Data Presentation: Impact of PEGylated Linkers on ADC Properties
The inclusion and length of a PEG linker can significantly influence the properties of an ADC. The following tables summarize representative data from studies on PEGylated ADCs, illustrating the potential benefits of incorporating a linker like N-Boc-N'-(mPEG24)-L-Lysine-OH.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats [5]
| Linker | ADC Clearance (mL/day/kg) | ADC Half-life (t½, hours) |
| Non-PEGylated | 15.2 | 120 |
| PEG2 | 12.1 | 150 |
| PEG4 | 9.8 | 180 |
| PEG8 | 7.5 | 210 |
| mPEG24 (projected) | < 7.5 | > 210 |
Note: Data for mPEG24 is projected based on the trend observed with increasing PEG chain length.
Table 2: In Vitro Stability of ADCs in Human Plasma [7]
| ADC Linker Type | Timepoint | % Free Payload (MMAE) |
| Cleavable (vc-MMAE) | Day 0 | < 0.1 |
| Day 3 | 1.5 | |
| Day 7 | 3.2 | |
| Non-Cleavable (Amide bond) | Day 0 | < 0.1 |
| Day 3 | < 0.1 | |
| Day 7 | < 0.1 |
This table illustrates the high stability of non-cleavable linkers, similar to the amide bond formed with N-Boc-N'-(mPEG24)-L-Lysine-OH, compared to cleavable linkers.
Table 3: Determination of Drug-to-Antibody Ratio (DAR) for a Lysine-Conjugated ADC [8]
| Species | Observed Mass (Da) | Drug Load | Relative Abundance (%) |
| D0 | 148,050 | 0 | 10.5 |
| D1 | 148,950 | 1 | 18.2 |
| D2 | 149,850 | 2 | 25.3 |
| D3 | 150,750 | 3 | 22.1 |
| D4 | 151,650 | 4 | 13.9 |
| D5 | 152,550 | 5 | 6.7 |
| D6 | 153,450 | 6 | 2.5 |
| D7 | 154,350 | 7 | 0.8 |
| Average DAR | 2.8 |
This table provides an example of the heterogeneous nature of lysine-conjugated ADCs and the calculation of the average DAR using mass spectrometry.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the development of an ADC using N-Boc-N'-(mPEG24)-L-Lysine-OH.
Protocol 1: Activation of N-Boc-N'-(mPEG24)-L-Lysine-OH and Conjugation to an Antibody
This protocol describes a two-step process: first, the deprotection of the Boc group and activation of the carboxylic acid to form an NHS ester, followed by conjugation to the antibody.
Materials:
-
N-Boc-N'-(mPEG24)-L-Lysine-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction vessels and standard laboratory equipment
Procedure:
Part A: Deprotection and Activation of the Linker
-
Boc Deprotection: Dissolve N-Boc-N'-(mPEG24)-L-Lysine-OH in a solution of 50% TFA in DCM. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. Once complete, remove the solvent and TFA under vacuum to yield the deprotected linker (NH2-N'-(mPEG24)-L-Lysine-OH).
-
NHS Ester Formation:
-
Dissolve the deprotected linker in anhydrous DMF.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or overnight at 4°C.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
-
The resulting activated linker solution can be used directly in the conjugation step.
-
Part B: Antibody Conjugation
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer such as PBS at pH 7.4-8.0.
-
Conjugation Reaction:
-
Slowly add a calculated molar excess of the activated linker-NHS ester solution in DMF to the antibody solution with gentle stirring. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.
-
The final concentration of DMF in the reaction mixture should ideally be below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC from unreacted linker and other small molecules using a pre-equilibrated SEC column with PBS (pH 7.4). Collect the fractions containing the purified ADC.
Protocol 2: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination
Method: Hydrophobic Interaction Chromatography (HIC)
HIC is a common method for determining the DAR and the distribution of drug-loaded species.[]
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).
-
Monitor the elution profile at 280 nm. Unconjugated antibody will elute first, followed by species with increasing DAR.
-
Integrate the peak areas for each species to determine the relative abundance.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Method: Mass Spectrometry (MS)
Intact mass analysis by LC-MS can also be used to determine the DAR.[8]
Procedure:
-
(Optional) Deglycosylate the ADC using an enzyme like PNGase F to simplify the mass spectrum.
-
Analyze the intact ADC by LC-MS using a suitable column (e.g., reversed-phase) and mass spectrometer.
-
Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded species.
-
Calculate the DAR based on the mass shift between the unconjugated antibody and the drug-conjugated species.
Protocol 3: In Vitro Stability Assessment
Method: Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of prematurely released payload.[7]
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Method for quantifying the free payload (e.g., LC-MS/MS)
Procedure:
-
Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.
-
Process the plasma sample to precipitate proteins and extract the free payload.
-
Quantify the concentration of the free payload using a validated LC-MS/MS method.
-
Plot the concentration of free payload over time to assess the stability of the ADC. For a non-cleavable linker, minimal release is expected.
Mandatory Visualizations
Caption: Workflow for ADC development with N-Boc-N'-(mPEG24)-L-Lysine-OH.
Caption: Mechanism of action of an anti-HER2 ADC.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Boc-N'-(mPEG24)-L-Lysine-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of N-Boc-N'-(mPEG24)-L-Lysine-OH into peptides via Boc-based solid-phase peptide synthesis (SPPS). The inclusion of a monodisperse polyethylene (B3416737) glycol (mPEG) chain offers a powerful strategy to enhance the pharmacokinetic properties of therapeutic peptides, including increased solubility, prolonged half-life, and reduced immunogenicity.
Introduction
N-Boc-N'-(mPEG24)-L-Lysine-OH is a valuable amino acid derivative for the site-specific PEGylation of peptides during synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its use in standard Boc-SPPS workflows, while the mPEG24 chain on the ε-amine of the lysine (B10760008) side chain provides the desired physicochemical modifications. The orthogonality of the Boc group (acid-labile) and the stable amide linkage of the PEG chain allows for the controlled assembly of PEGylated peptides on a solid support.
Key Applications
The use of N-Boc-N'-(mPEG24)-L-Lysine-OH in peptide synthesis is particularly relevant for:
-
Improving Pharmacokinetics: Increasing the in vivo half-life of peptide drugs by increasing their hydrodynamic radius, which reduces renal clearance.
-
Enhancing Solubility: Improving the solubility of hydrophobic peptides in aqueous buffers.
-
Reducing Immunogenicity: Shielding antigenic epitopes on the peptide surface, thereby decreasing the potential for an immune response.
-
Prolonging Therapeutic Effect: The extended circulation time can lead to a more sustained therapeutic action.
Experimental Protocols
This section details the recommended protocols for the successful incorporation of N-Boc-N'-(mPEG24)-L-Lysine-OH into a target peptide sequence using manual or automated Boc-SPPS.
Materials and Reagents
-
N-Boc-N'-(mPEG24)-L-Lysine-OH
-
Boc-protected amino acids
-
Merrifield or PAM resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU, HATU, or DIC/HOBt
-
Scavengers: p-cresol, thioanisole
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Diethyl ether (cold)
-
Acetonitrile (ACN) for HPLC
-
Water (HPLC grade)
Protocol 1: Boc-SPPS Cycle for Standard Amino Acid Coupling
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes.
-
Washing: Wash the resin with DMF (3x).
-
Coupling:
-
Pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in the presence of DIEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Coupling of N-Boc-N'-(mPEG24)-L-Lysine-OH
Due to the steric hindrance from the large mPEG24 chain, optimized coupling conditions are recommended.
-
Resin Preparation: Follow steps 1-5 of Protocol 1 to prepare the resin with a free N-terminal amine.
-
Activation and Coupling:
-
Dissolve N-Boc-N'-(mPEG24)-L-Lysine-OH (2 equivalents) and a more potent coupling reagent like HATU (2 eq.) in DMF.
-
Add DIEA (4 eq.) to the mixture and allow for a pre-activation time of 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Extend the coupling time to 4-6 hours, or overnight if necessary.
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Monitoring: Perform a Kaiser test. If the test is positive, a second coupling is recommended.
Protocol 3: Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Resin Preparation: Wash the final peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
HF Cleavage:
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleavage byproducts.
-
-
Drying: Dry the crude peptide under vacuum.
Purification and Analysis
The crude PEGylated peptide should be purified and analyzed to ensure the desired product has been obtained.
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.
-
Analysis: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Quantitative Data Summary
The following table provides expected values for the synthesis of a model 10-mer PEGylated peptide using the protocols described above. Actual results may vary depending on the peptide sequence and synthesis scale.
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | A lower substitution resin is often preferred for longer or more complex peptides. |
| Coupling Efficiency (Standard AA) | >99% | Monitored by the Kaiser test after each coupling step. |
| Coupling Efficiency (PEG-Lys) | 90-95% | May require double coupling and extended reaction times due to steric hindrance. |
| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on the peptide length and the number of difficult couplings. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is necessary to remove deletion sequences and other impurities. |
| Final Purified Peptide Yield | 15 - 30% | Reflects losses during purification steps. |
Visualizations
Experimental Workflow
Caption: Boc-SPPS workflow for synthesizing a PEGylated peptide.
Conceptual Signaling Pathway
Caption: Interaction of a PEGylated peptide with a cell surface receptor.
Application Notes and Protocols for Improving Peptide Solubility with N-Boc-N'-(mPEG24)-L-Lysine-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poor solubility is a significant obstacle in the development of peptide-based therapeutics, hindering formulation, delivery, and bioavailability. A common and effective strategy to overcome this limitation is the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation.[1][2] This modification increases the hydrodynamic radius of the peptide, enhances its stability, and, most importantly, improves its solubility in aqueous media.[3][4] This document provides detailed application notes and experimental protocols for utilizing N-Boc-N'-(mPEG24)-L-Lysine-OH, a monodisperse PEGylating reagent, to enhance the solubility of synthetic peptides.
Introduction to Peptide PEGylation
PEGylation involves the covalent conjugation of PEG chains to a peptide. This process can significantly improve the pharmacological properties of the peptide by:
-
Increasing Solubility: The hydrophilic nature of the PEG chain can dramatically enhance the solubility of hydrophobic peptides.[4][5]
-
Prolonging Half-life: The increased size of the PEGylated peptide reduces its renal clearance, leading to a longer circulation time.[1]
-
Reducing Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, reducing its potential to elicit an immune response.[1][3]
-
Enhancing Stability: PEGylation can protect peptides from proteolytic degradation.[2]
N-Boc-N'-(mPEG24)-L-Lysine-OH is an amino acid derivative containing a monodisperse mPEG24 chain. The Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino group allows for its direct incorporation into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]
Data Presentation
The following table provides representative data on the improvement of peptide solubility following PEGylation with N-Boc-N'-(mPEG24)-L-Lysine-OH. The data is hypothetical but reflects typical outcomes observed in such modifications.
| Peptide Sequence | Modification | Molecular Weight (Da) | Solubility in PBS (pH 7.4) (mg/mL) | Fold Increase in Solubility |
| H₂N-Phe-Leu-Ile-Ile-Trp-Leu-Lys(Boc)-NH₂ | Unmodified (Control) | 930.2 | < 0.1 (Insoluble) | - |
| H₂N-Phe-Leu-Ile-Ile-Trp-Leu-Lys(mPEG24)-NH₂ | C-terminal Lysine PEGylation | 2054.7 | 5.2 | > 50 |
| H₂N-Lys(mPEG24)-Phe-Leu-Ile-Ile-Trp-Leu-NH₂ | N-terminal Lysine PEGylation | 2054.7 | 8.5 | > 85 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PEGylated Peptide
This protocol describes the incorporation of N-Boc-N'-(mPEG24)-L-Lysine-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N-Fmoc-protected amino acids
-
N-Boc-N'-(mPEG24)-L-Lysine-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first N-Fmoc-protected amino acid (3 equivalents to resin substitution), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activation mixture to the resin and couple for 2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
PEGylated Lysine Incorporation:
-
For incorporating the PEGylated lysine, use N-Boc-N'-(mPEG24)-L-Lysine-OH in the coupling step (step 3). Note that the alpha-amino group is Boc-protected and will not react.
-
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).
Caption: Workflow for Solid-Phase Synthesis of a PEGylated Peptide.
Protocol 2: Assessment of Peptide Solubility
This protocol describes a method to quantitatively assess the solubility of the unmodified and PEGylated peptides.
Materials:
-
Unmodified peptide
-
PEGylated peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of both the unmodified and PEGylated peptides in a suitable organic solvent in which they are freely soluble (e.g., DMSO).
-
Serial Dilution: Create a series of dilutions of each peptide in PBS (pH 7.4) to achieve a range of final concentrations.
-
Equilibration: Incubate the solutions at room temperature for 2 hours with gentle agitation to allow them to reach equilibrium.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 20 minutes to pellet any insoluble peptide.
-
Quantification:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength where the peptide has a characteristic absorbance (e.g., 280 nm for peptides containing Trp or Tyr).
-
Determine the concentration of the soluble peptide using a standard curve.
-
-
Data Analysis: Plot the measured soluble concentration against the initial concentration. The point at which the curve plateaus represents the solubility limit of the peptide in PBS.
Caption: Workflow for Assessing Peptide Solubility.
Conclusion
The use of N-Boc-N'-(mPEG24)-L-Lysine-OH provides a straightforward and effective method for improving the solubility of synthetic peptides through PEGylation. By incorporating this reagent during standard solid-phase peptide synthesis, researchers can significantly enhance the aqueous solubility of their peptides, thereby facilitating their handling, formulation, and potential therapeutic application. The protocols provided herein offer a comprehensive guide for the synthesis, purification, and solubility assessment of these modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. apexbt.com [apexbt.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Boc-N'-(mPEG24)-L-Lysine-OH in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the body's own cellular disposal system.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein.[][3] This is achieved through their unique structure, which consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4] Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their ability to enhance the physicochemical properties of PROTACs.[5] N-Boc-N'-(mPEG24)-L-Lysine-OH is a high-purity, long-chain PEG linker that offers several advantages in PROTAC design, including improved aqueous solubility and the potential to optimize the orientation of the POI and E3 ligase for efficient ubiquitination and subsequent degradation.[5][6]
Physicochemical Properties of N-Boc-N'-(mPEG24)-L-Lysine-OH
A clear understanding of the physicochemical properties of the linker is essential for the rational design of PROTACs. The properties of N-Boc-N'-(mPEG24)-L-Lysine-OH are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C61H120N2O29 | [7] |
| Molecular Weight | 1345.6 g/mol | [7] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [7] |
| Solubility | Soluble in DMSO, DMF, and water | [] |
| Storage | -20°C for long-term storage | [7] |
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action of PROTACs involves the recruitment of the cellular ubiquitin-proteasome system (UPS) to the target protein.[][9] The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[9] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using N-Boc-N'-(mPEG24)-L-Lysine-OH
This protocol describes the synthesis of a generic PROTAC via amide bond formation, a common and robust method for coupling the linker to the POI and E3 ligase ligands.
Materials:
-
POI ligand with a free carboxylic acid group (1.0 eq)
-
N-Boc-N'-(mPEG24)-L-Lysine-OH (1.1 eq)
-
E3 ligase ligand with a free amine group (e.g., pomalidomide (B1683931) analog) (1.2 eq)
-
HATU (1.2 eq per coupling step)
-
DIPEA (3.0 eq per coupling step)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Preparative HPLC system
Procedure:
Step 1: Coupling of POI Ligand to the Linker
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of N-Boc-N'-(mPEG24)-L-Lysine-OH (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the POI-linker intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified POI-linker intermediate in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the deprotected POI-linker intermediate in anhydrous DMF.
-
In a separate flask, dissolve the E3 ligase ligand-NH2 (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the E3 ligase ligand solution and stir for 15 minutes.
-
Add the activated E3 ligase ligand solution to the POI-linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
References
- 1. N-Boc-N'-(mPEG24)-L-Lysine-OH - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
- 6. US20200190546A1 - Method for the Fermentative Production of L-lysine Using C. glutamicum Strains with a Mutated Kup Transporter - Google Patents [patents.google.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: A Step-by-Step Guide to Lysine PEGylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used bioconjugation technique to enhance the therapeutic properties of protein-based drugs.[1][2][3] By increasing the hydrodynamic size and masking surface epitopes, PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile. Key benefits include enhanced protein stability, increased water solubility, prolonged plasma half-life, and reduced immunogenicity and antigenicity.[1][3][4][5] This guide provides a detailed, step-by-step protocol for the PEGylation of lysine (B10760008) residues, one of the most common and accessible targets for PEGylation due to their frequent presence on the protein surface.[6][7]
General Experimental Workflow
The process of lysine PEGylation involves a series of sequential steps, from initial protein preparation and conjugation to the purification and characterization of the final PEGylated product. Each step is critical for achieving a homogenous product with the desired degree of PEGylation and retained biological activity.
Caption: General workflow for protein lysine PEGylation.
Chemistry of Lysine PEGylation
The most common strategy for PEGylating lysine residues involves the use of N-hydroxysuccinimidyl (NHS) esters of PEG.[8][9] The NHS ester reacts with the primary amine group of lysine residues at a neutral to slightly alkaline pH (typically 7.0-8.5) to form a stable amide bond.[8]
Caption: Reaction of a PEG-NHS ester with a lysine residue.
Experimental Protocols
Materials and Reagents
-
Protein of interest (with accessible lysine residues)
-
Amine-reactive PEG reagent (e.g., mPEG-NHS, Y-NHS-40K)[9][10]
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or Bicarbonate buffer (pH 7.0-8.5)
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine (pH 8.0)
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns
-
Analytical Instruments: SDS-PAGE system, UV-Vis Spectrophotometer, Mass Spectrometer
Step-by-Step Protocol for Lysine PEGylation
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or buffer exchange chromatography.[10]
-
Determine the protein concentration accurately using a UV-Vis spectrophotometer at 280 nm or a protein concentration assay (e.g., BCA assay).[11]
-
-
PEG Reagent Preparation:
-
Allow the PEG reagent to equilibrate to room temperature before opening to prevent condensation.[10]
-
Immediately before use, dissolve the PEG reagent in the reaction buffer or a compatible dry organic solvent like DMSO or DMF.
-
-
PEGylation Reaction:
-
The molar ratio of PEG reagent to protein is a critical parameter that influences the degree of PEGylation. A common starting point is a 5- to 20-fold molar excess of PEG reagent over the protein.[10] This ratio should be optimized for each specific protein.
-
Slowly add the dissolved PEG reagent to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal reaction time and temperature will depend on the reactivity of the protein and the PEG reagent.[10]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess PEG-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG and byproducts from the PEGylated protein using a suitable chromatography technique.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from the smaller unreacted PEG and quenching reagents.[9]
-
Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated species based on differences in their surface charge compared to the unmodified protein.
-
-
Characterization of the PEGylated Protein:
-
A combination of analytical techniques should be used to confirm successful PEGylation and to determine the degree of modification.
-
Data Presentation: Characterization Techniques
| Analytical Technique | Principle | Information Obtained | Advantages | Disadvantages |
| SDS-PAGE | Separation based on molecular weight. | Increase in apparent molecular weight upon PEGylation. Estimation of the degree of PEGylation (mono-, di-, poly-PEGylated species). | Simple, rapid, and widely available. | Provides only an apparent molecular weight; PEG can affect protein mobility in the gel. |
| Size Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic volume.[12] | Separation of PEGylated protein from unreacted protein and free PEG.[12] Quantification of the degree of PEGylation. | High resolution and quantitative. | Can be time-consuming to develop a method. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Measures the mass-to-charge ratio of ions. | Precise molecular weight of the PEGylated protein.[13][14] Identification of PEGylation sites (with peptide mapping).[13][15] | High accuracy and sensitivity.[13] Provides detailed structural information. | Can be complex to analyze heterogeneous mixtures. |
| UV-Vis Spectroscopy | Measures the absorbance of light. | Protein concentration.[11] Can be used to estimate PEG concentration if the PEG has a chromophore.[11] | Simple and non-destructive. | Indirect method for quantifying PEGylation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Quantitative determination of the degree of PEGylation.[16][17] | Provides a direct and quantitative measure.[16][17] | Requires high concentrations of pure sample and specialized equipment. |
Optimization of the PEGylation Reaction
Several factors can influence the efficiency and specificity of the lysine PEGylation reaction. Careful optimization of these parameters is crucial to achieve the desired product.
| Parameter | Effect on PEGylation | Recommended Range/Consideration |
| pH | The reactivity of the primary amine of lysine is pH-dependent. At higher pH, the amine is deprotonated and more nucleophilic. However, higher pH also increases the rate of hydrolysis of the NHS ester. | A pH range of 7.0-8.5 is generally optimal.[9] The specific pKa of the target lysine residues will influence the ideal pH. |
| Molar Ratio (PEG:Protein) | A higher molar ratio of PEG to protein will generally result in a higher degree of PEGylation. | Start with a 5- to 20-fold molar excess and optimize based on the desired level of modification.[10] |
| Reaction Time | Longer reaction times can lead to a higher degree of PEGylation but may also increase the risk of protein degradation or aggregation. | Typically 1-4 hours. The reaction progress can be monitored over time by taking aliquots and analyzing them by SDS-PAGE. |
| Temperature | Higher temperatures increase the reaction rate but can also lead to protein instability and increased hydrolysis of the PEG reagent. | Reactions are often performed at room temperature or 4°C to maintain protein stability.[10] |
| Protein Concentration | Higher protein concentrations can favor the PEGylation reaction over hydrolysis of the PEG reagent. | A concentration of 1-10 mg/mL is common. |
Conclusion
Lysine PEGylation is a powerful and versatile technique for improving the therapeutic properties of proteins. By following a systematic approach that includes careful selection of reagents, optimization of reaction conditions, and thorough characterization of the final product, researchers can successfully generate homogenous and active PEGylated proteins for a wide range of applications in drug development and beyond.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nhsjs.com [nhsjs.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
N-Boc-N'-(mPEG24)-L-Lysine-OH solubility issues in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-Boc-N'-(mPEG24)-L-Lysine-OH in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-N'-(mPEG24)-L-Lysine-OH and what are its general solubility characteristics?
A1: N-Boc-N'-(mPEG24)-L-Lysine-OH is a lysine (B10760008) amino acid derivative that has two key modifications: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a monodisperse polyethylene (B3416737) glycol (mPEG) chain with 24 ethylene (B1197577) oxide units attached to the epsilon-amino group. The presence of the long, hydrophilic mPEG chain generally enhances solubility in aqueous solutions and some polar organic solvents. The Boc group, being hydrophobic, can influence its solubility in non-polar organic solvents.
Q2: In which organic solvents is N-Boc-N'-(mPEG24)-L-Lysine-OH likely to be soluble?
Q3: Can I heat the solvent to dissolve N-Boc-N'-(mPEG24)-L-Lysine-OH?
A3: Gentle heating can be a useful technique to aid in the dissolution of PEGylated compounds.[1][3] It is advisable to warm the solution slightly (e.g., to 30-40°C) with constant stirring. Avoid excessive heat, as it could potentially lead to the degradation of the compound.
Q4: Is sonication a recommended method for dissolving this compound?
A4: Yes, sonication is a standard and effective method for dissolving challenging compounds, including those that are prone to aggregation.[4] Using a bath sonicator can help break up solid particles and facilitate solvation.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen organic solvent.
This guide provides a step-by-step approach to address solubility challenges with N-Boc-N'-(mPEG24)-L-Lysine-OH.
Caption: A decision-making workflow for troubleshooting solubility issues.
Data Presentation
Table 1: Qualitative Solubility and Recommended Initial Solvents
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Remarks |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are excellent solvents for many protected amino acids and high molecular weight PEGs.[5] Start with these for the highest probability of success. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Boc-protected amino acids often show good solubility in these solvents.[5] PEGs of this size are also generally soluble in chlorinated solvents.[1] |
| Alcohols | Methanol, Ethanol | Moderate | PEGs are soluble in alcohols, but the Boc group may limit solubility compared to more polar aprotic solvents.[6] |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | May be effective, especially if gentle warming is applied. |
| Non-polar | Hexanes, Toluene | Low / Insoluble | The hydrophilic PEG chain will likely render the compound insoluble in non-polar solvents.[1] |
Experimental Protocols
Protocol for Dissolving N-Boc-N'-(mPEG24)-L-Lysine-OH
This protocol provides a general guideline for dissolving N-Boc-N'-(mPEG24)-L-Lysine-OH. The ideal solvent and conditions should be determined empirically.
Materials:
-
N-Boc-N'-(mPEG24)-L-Lysine-OH
-
Recommended organic solvent (e.g., DMF or DMSO)
-
Vortex mixer
-
Bath sonicator
-
Water bath or heating block (optional)
Procedure:
-
Solvent Selection: Begin with a polar aprotic solvent such as DMF or DMSO, as indicated in Table 1.
-
Initial Attempt at Room Temperature:
-
Add the desired volume of the chosen solvent to a vial containing the pre-weighed N-Boc-N'-(mPEG24)-L-Lysine-OH.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Application of Sonication:
-
If the compound is not fully dissolved, place the vial in a bath sonicator.
-
Sonicate for 5-10 minutes, ensuring the water in the sonicator does not become excessively warm.
-
After sonication, vortex the vial again and inspect for dissolution.
-
-
Gentle Heating (if necessary):
-
If solids persist, gently warm the solution in a water bath or on a heating block to 30-40°C.
-
Continuously stir or intermittently vortex the solution while warming.
-
Caution: Do not overheat, as this may cause degradation.
-
-
Solvent Mixtures:
-
If the compound remains insoluble, a co-solvent system may be effective. For example, for a less polar primary solvent, adding a small percentage of a more polar solvent like DMF or DMSO can enhance solubility.
-
-
Final Assessment:
-
Once the solution appears clear and free of particulates, it is ready for use. If solubility issues persist after following these steps, it may be necessary to consider alternative solvents or consult with a technical specialist.
-
Caption: A step-by-step experimental workflow for dissolving the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. labinsights.nl [labinsights.nl]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine [cymitquimica.com]
- 6. PEG-1000 (Polyethylene Glycol 1000) | Cas 25322-68-3 – 4MedChem BV [4medchem.com]
Technical Support Center: Troubleshooting Boc Deprotection of PEGylated Lysine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the Boc deprotection of PEGylated lysine (B10760008).
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Question 1: Why is my Boc deprotection of PEGylated lysine incomplete?
Answer:
Incomplete Boc deprotection is a common issue that can arise from several factors, particularly when working with sterically bulky PEG chains.
-
Insufficient Acid Strength or Concentration: The acidic cleavage of the Boc group is a chemical reaction that depends on the concentration and strength of the acid. If the acid is too dilute or not strong enough, the reaction may not proceed to completion.
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, especially those with a high molecular weight, can create significant steric hindrance. This bulkiness can physically block the acidic reagent from accessing the Boc-protected amine, thereby slowing down or preventing the deprotection reaction.
-
Inadequate Reaction Time: Deprotection is a time-dependent process. If the reaction time is too short, the cleavage of the Boc group may be incomplete.
-
Poor Solubility: The PEGylated lysine starting material must be fully dissolved in the reaction solvent to ensure efficient deprotection. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.
-
Low Temperature: While many Boc deprotections are performed at room temperature, some substrates, especially those with high steric hindrance, may require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).
-
Use a Stronger Acid: Consider switching to a stronger acid system, such as 4M HCl in dioxane.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR) and extend the reaction time until the starting material is consumed.
-
Optimize Solvent: Ensure that the chosen solvent provides good solubility for your PEGylated compound. If solubility is an issue, consider alternative solvent systems.
-
Increase Temperature: Carefully increase the reaction temperature, monitoring for any potential side product formation.
Question 2: I am observing unexpected side products after the deprotection reaction. What are the likely causes and how can I prevent them?
Answer:
The formation of side products during Boc deprotection is often related to the reactivity of the carbocation intermediate generated during the reaction or the harshness of the acidic conditions.
-
t-Butylation: The tert-butyl cation formed upon cleavage of the Boc group is an electrophile that can react with nucleophilic functional groups on your molecule, leading to unwanted t-butylation.
-
Trifluoroacetylation: If you are using Trifluoroacetic Acid (TFA) for deprotection, the trifluoroacetate (B77799) anion can act as a nucleophile and acylate the newly formed free amine, resulting in a trifluoroacetylated side product.
-
Degradation of Acid-Sensitive Groups: If your PEGylated lysine contains other acid-labile functional groups (e.g., esters, acetals), they may be cleaved or degraded under the strong acidic conditions required for Boc deprotection. One user reported a 10-20% loss of ester bonds when using TFA for deprotection[1].
Troubleshooting Steps:
-
Use Scavengers: Add a scavenger, such as triisopropylsilane (B1312306) (TIS) or thioanisole, to the reaction mixture. Scavengers are compounds that will react with and "trap" the tert-butyl cation, preventing it from reacting with your desired product.
-
Choose a Different Acid: Consider using a different acid, such as HCl in dioxane, which does not introduce a nucleophilic counter-ion like trifluoroacetate. A researcher found that using HCl in EtOAc resulted in complete deprotection without ester bond cleavage, although it required a longer reaction time (6 hours) compared to TFA (30 minutes)[1].
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, explore milder deprotection methods.
-
Careful Work-up: Ensure proper neutralization of the acid during the work-up procedure to prevent further acid-catalyzed side reactions. A common method is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate[1].
Question 3: My deprotected PEGylated lysine is difficult to isolate and purify. What are some effective work-up and purification strategies?
Answer:
The purification of deprotected PEGylated lysine can be challenging due to the properties of the PEG chain.
-
Aqueous Work-up: If the deprotected product is soluble in an organic solvent and not highly water-soluble, an aqueous work-up can be effective. This typically involves washing the organic reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid, followed by washing with brine. The organic layer is then dried and the solvent is removed under reduced pressure.
-
Precipitation: The deprotected PEGylated lysine, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether. The resulting solid can then be collected by filtration.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for purifying PEGylated molecules based on their size. It can effectively separate the desired product from smaller impurities.
-
Ion Exchange Chromatography (IEC): IEC can be used to separate molecules based on their charge. Since the deprotected lysine will have a positive charge at acidic pH, cation exchange chromatography can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for Boc deprotection of PEGylated lysine? A1: The most common reagents are strong acids such as Trifluoroacetic Acid (TFA), typically used as a 20-50% solution in a solvent like dichloromethane (B109758) (DCM), and Hydrogen Chloride (HCl), often as a 4M solution in 1,4-dioxane (B91453).
Q2: How can I monitor the progress of the deprotection reaction? A2: The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): The deprotected product will have a different Rf value compared to the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material and the appearance of the product, confirming the mass change.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak of the Boc group's tert-butyl protons (around 1.4 ppm in 1H NMR) is a clear indicator of deprotection.
Q3: Does the molecular weight of the PEG chain affect the deprotection reaction? A3: Yes, the molecular weight of the PEG chain can have a significant impact. Higher molecular weight PEGs can cause greater steric hindrance, potentially requiring harsher reaction conditions (higher acid concentration, longer reaction time, or elevated temperature) for complete deprotection.
Q4: Can I perform the Boc deprotection in the presence of other protecting groups? A4: This depends on the nature of the other protecting groups. The Boc group is acid-labile, so if other protecting groups on your molecule are also sensitive to acid, they may be cleaved as well. It is crucial to choose orthogonal protecting groups if selective deprotection is required.
Data Presentation
The choice of deprotection reagent can significantly impact the outcome of the reaction, especially when other sensitive functional groups are present. The following table summarizes a user's experience comparing TFA and HCl for the deprotection of a Boc-protected amino acid attached to a PEG chain via an ester linkage.
| Deprotection Reagent | Reaction Time | Deprotection Efficiency | Side Product Formation |
| Trifluoroacetic Acid (TFA) in DCM | 30 minutes | 100% | 10-20% loss of ester bonds[1] |
| Hydrogen Chloride (HCl) in EtOAc | 6 hours | 100% | No cleavage of ester bonds observed[1] |
Experimental Protocols
Protocol 1: General Procedure for TFA-mediated Boc Deprotection
-
Dissolve the Boc-protected PEGylated lysine in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with toluene (B28343) (3 x 10 mL) to remove residual TFA.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.
Protocol 2: General Procedure for HCl-mediated Boc Deprotection
-
Dissolve the Boc-protected PEGylated lysine in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-6 hours).
-
Upon completion, remove the solvents under reduced pressure. The product is often obtained as the hydrochloride salt.
-
If the free amine is desired, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash, drying, and concentration.
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection of PEGylated lysine.
Caption: Troubleshooting decision tree for Boc deprotection issues.
Caption: Signaling pathway of Boc deprotection and side reactions.
References
Technical Support Center: Optimizing Conjugation with N-Boc-N'-(mPEG24)-L-Lysine-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the conjugation efficiency of N-Boc-N'-(mPEG24)-L-Lysine-OH. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of N-Boc-N'-(mPEG24)-L-Lysine-OH to proteins, peptides, or other amine-containing molecules.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH of the reaction buffer. The primary amine on the target molecule is not sufficiently deprotonated and therefore not nucleophilic. | The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5.[1] An ideal starting point is a pH of 8.3-8.5.[1] Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.[1] |
| Hydrolysis of the activated PEG-Lysine. The activated carboxyl group (e.g., as an NHS ester) is susceptible to hydrolysis, which competes with the amine reaction.[1] | Prepare the activated PEG-Lysine solution immediately before use.[1] If using an organic solvent like DMSO or DMF to dissolve the activated PEG-Lysine, ensure it is anhydrous.[1] | |
| Presence of primary amines in the buffer. Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the activated PEG-Lysine.[2][3] | Perform a buffer exchange into an amine-free buffer (e.g., PBS) before starting the conjugation.[2][3] | |
| Inefficient Boc deprotection. The Boc protecting group on the N-Boc-N'-(mPEG24)-L-Lysine-OH was not completely removed prior to the activation of the carboxylic acid. | Ensure complete deprotection of the Boc group using standard protocols, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[4][5] | |
| Protein Aggregation During or After Conjugation | High degree of PEGylation. Excessive modification of surface lysines can alter the protein's properties and lead to aggregation. | Optimize the molar ratio of the activated PEG-Lysine to your protein.[1] Start with a lower molar excess (e.g., 5-fold) and titrate up to find the optimal ratio for your specific application.[1] |
| Suboptimal buffer conditions for protein stability. The reaction buffer may not be ideal for maintaining the stability of your specific protein. | Ensure the chosen buffer and pH are known to be optimal for your protein's stability. | |
| Heterogeneous Product (Multiple PEGylated Species) | Multiple accessible lysine (B10760008) residues on the target protein. Most proteins have multiple lysine residues on their surface, leading to a mixture of products with varying numbers of PEG chains attached.[6] | This is an inherent challenge with lysine-based conjugation.[] Purification techniques like ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation.[] |
| Reaction with other nucleophilic residues. At higher pH values, other residues like histidine, serine, and tyrosine can sometimes react with NHS esters.[] | Maintain the reaction pH within the recommended range of 7.2-8.5 to favor reaction with primary amines.[1] | |
| Difficulty in Purifying the Conjugate | Similar properties of starting materials and products. The unreacted protein and the PEGylated conjugate may have similar sizes, making separation by size-exclusion chromatography (SEC) challenging for low degrees of PEGylation. | Ion-exchange chromatography (IEX) is often effective for separating PEGylated proteins, as the PEG chains can shield surface charges, altering the protein's interaction with the column.[] Hydrophobic interaction chromatography (HIC) can also be a useful separation technique.[9][10] |
| Excess unreacted PEG reagent. A large excess of the PEG reagent can co-elute with the conjugate in some chromatography methods. | Dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane can be effective for removing excess low-molecular-weight PEG reagents.[2][3][10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in using N-Boc-N'-(mPEG24)-L-Lysine-OH for conjugation?
A1: The first step is the deprotection of the N-Boc group to expose the primary amine. This is typically achieved by treating the molecule with an acid, such as trifluoroacetic acid (TFA).[4][5] Following deprotection, the carboxylic acid group must be activated (e.g., to an NHS ester) to make it reactive towards the primary amines on your target molecule.
Q2: How do I activate the carboxylic acid of the PEG-Lysine for conjugation to my protein?
A2: The carboxylic acid is commonly activated to an N-hydroxysuccinimide (NHS) ester. This can be achieved using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.
Q3: What is the optimal molar ratio of activated PEG-Lysine to my protein?
A3: The optimal molar ratio depends on the number of accessible lysine residues on your protein and the desired degree of PEGylation. A common starting point is a 5- to 20-fold molar excess of the activated PEG-Lysine to the protein.[1] It is highly recommended to perform a titration with varying molar ratios to determine the optimal condition for your specific application.[1]
Q4: What reaction conditions are recommended for the conjugation reaction?
A4: The reaction is typically carried out in an amine-free buffer at a pH between 7.2 and 8.5.[1] The reaction can be incubated at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][3]
Q5: How can I monitor the progress of my conjugation reaction?
A5: The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation. High-performance liquid chromatography (HPLC), particularly size-exclusion (SEC) or reversed-phase (RP-HPLC), can also be used to separate and quantify the unreacted protein and the PEGylated products.[12] Mass spectrometry (MS) can be used to confirm the mass of the conjugate and determine the degree of PEGylation.[12]
Q6: What is the best method to purify my PEGylated protein?
A6: The choice of purification method depends on the properties of your protein and the degree of PEGylation.
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted low-molecular-weight PEG reagents and for separating PEGylated proteins from the unreacted protein, especially with larger PEG chains.[][13]
-
Ion-Exchange Chromatography (IEX): Often the most effective method for separating proteins with different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated) as the PEG chains can alter the surface charge of the protein.[][9]
-
Hydrophobic Interaction Chromatography (HIC): Can also be used to separate PEGylated species based on changes in hydrophobicity.[9][10]
-
Dialysis/Ultrafiltration: Useful for removing excess unreacted PEG reagent and for buffer exchange.[2][3][10][11]
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the PEGylation yield of Cytochrome c, providing a reference for optimizing your own experiments.
| Molar Ratio (Cyt-c:mPEG-NHS) | Reaction pH | Reaction Time (min) | Yield of Cyt-c-PEG-4 (%) | Yield of Cyt-c-PEG-8 (%) |
| 1:25 | 7 | 15 | 45 | 32 |
| 1:25 | 7 | 30 | Not Reported | Not Reported |
| 1:5 | 7 | 30 | Lower Yield | Not Detected |
| 1:10 | 7 | 30 | Lower Yield | Not Detected |
| 1:25 | 9 | Not Reported | Increased poly-PEGylated forms | Increased poly-PEGylated forms |
| 1:25 | >10 | Not Reported | Decreased PEGylation | Decreased PEGylation |
Data adapted from a study on the PEGylation of Cytochrome c.[14] "Cyt-c-PEG-4" and "Cyt-c-PEG-8" refer to Cytochrome c conjugated with 4 and 8 PEG molecules, respectively.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Activated N'-(mPEG24)-L-Lysine-OH
This protocol assumes the N-Boc group has been removed and the carboxylic acid has been activated as an NHS ester.
-
Protein Preparation:
-
Activated PEG-Lysine Preparation:
-
Equilibrate the vial of activated N'-(mPEG24)-L-Lysine-NHS ester to room temperature before opening to prevent moisture condensation.[2][3]
-
Immediately before use, dissolve the activated PEG-Lysine in an anhydrous water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[2][3] Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.[2][3]
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the activated PEG-Lysine solution to the protein solution while gently stirring or vortexing.[2][3]
-
Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[3]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[2][3]
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Analysis and Storage:
Visualizations
Caption: A generalized workflow for protein conjugation.
Caption: A troubleshooting flowchart for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. static.igem.org [static.igem.org]
- 5. benchchem.com [benchchem.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side reactions with N-Boc-N'-(mPEG24)-L-Lysine-OH
Welcome to the technical support center for N-Boc-N'-(mPEG24)-L-Lysine-OH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this PEGylated amino acid in their experiments while avoiding common side reactions and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with N-Boc-N'-(mPEG24)-L-Lysine-OH?
A1: The main challenges stem from the bulky nature of the mPEG24 chain. This can lead to:
-
Steric Hindrance: The large PEG chain can physically block the reactive sites (the carboxylic acid for coupling and the Boc-protected amine for deprotection), slowing down reaction rates and potentially leading to incomplete reactions.
-
Aggregation: PEGylated compounds, especially those incorporated into longer peptide chains, can be prone to aggregation, which reduces the accessibility of reagents and can complicate purification.
-
Difficult Purification: The PEG chain imparts a high degree of hydrophilicity and a large hydrodynamic volume, which can lead to broad peaks and poor resolution during reverse-phase HPLC purification.
Q2: Which coupling reagents are recommended for N-Boc-N'-(mPEG24)-L-Lysine-OH?
A2: Due to the steric hindrance from the mPEG24 chain, more powerful coupling reagents are recommended. While standard carbodiimide (B86325) reagents like DIC can be used, often in combination with an additive like OxymaPure®, uronium/aminium salt-based reagents are generally more effective for sterically hindered couplings.[1] Reagents such as HATU, HCTU, and PyBOP are excellent choices for promoting efficient coupling.[1]
Q3: How can I monitor the completion of the coupling reaction?
A3: Traditional colorimetric tests like the Kaiser test can be used to detect the presence of free primary amines on the solid-phase support, indicating an incomplete coupling reaction. A negative Kaiser test (the beads remain colorless or yellowish) suggests that the coupling is likely complete. For solution-phase couplings, thin-layer chromatography (TLC) or LC-MS can be used to monitor the consumption of the starting materials.
Q4: What are the key considerations for the Boc deprotection of the N-terminus after incorporating N-Boc-N'-(mPEG24)-L-Lysine-OH?
A4: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[2] Key considerations include:
-
Reaction Time: Due to potential steric hindrance from the adjacent PEG chain, the deprotection time may need to be extended compared to non-PEGylated amino acids.
-
Scavengers: The deprotection process generates a reactive tert-butyl cation, which can lead to side reactions with sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr).[3] The use of scavengers in the TFA cleavage cocktail is crucial to trap these cations.[3]
-
Solvent: Ensuring adequate swelling of the resin in the deprotection solvent (commonly DCM) is important for reagent accessibility.[4]
Troubleshooting Guides
Issue 1: Incomplete Coupling of N-Boc-N'-(mPEG24)-L-Lysine-OH
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Presence of deletion sequences (missing the PEGylated lysine (B10760008) residue) in the final product upon analysis by mass spectrometry.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient reaction time | Due to steric hindrance, the coupling reaction may be slow. Double the standard coupling time and re-test for completion. |
| Ineffective coupling reagent | Switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HCTU, or PyBOP.[1][5] |
| Peptide aggregation on resin | The growing peptide chain may be aggregating, blocking access to the N-terminus. Try swelling the resin in a "magic mixture" of DCM/DMF/NMP (1:1:1) or incorporating chaotropic salts like LiCl into the coupling reaction to disrupt secondary structures. |
| Suboptimal temperature | Gently increasing the reaction temperature to 30-40°C can improve coupling efficiency. However, monitor for potential racemization, especially with sensitive amino acids. |
Issue 2: Side Reactions During Boc Deprotection
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) to sensitive amino acid residues.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Alkylation by tert-butyl cation | Always use a scavenger cocktail during Boc deprotection with TFA. A common and effective non-odorous mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[4] |
| Modification of sensitive residues | For peptides containing tryptophan, methionine, or cysteine, specific scavengers are recommended. Thioanisole can protect methionine, and 1,2-ethanedithiol (B43112) (EDT) is beneficial for cysteine-containing peptides.[3][4] |
| Acid-labile protecting groups | If other acid-sensitive protecting groups are present in the peptide, consider using milder deprotection conditions, such as a lower concentration of TFA or alternative acidic reagents like HCl in dioxane.[6] |
Experimental Protocols
General Protocol for Coupling N-Boc-N'-(mPEG24)-L-Lysine-OH in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate the N-Boc-N'-(mPEG24)-L-Lysine-OH (1.5-3 equivalents) with a suitable coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours. The reaction can be gently agitated.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF to remove excess reagents.
General Protocol for Boc Deprotection
-
Resin Preparation: After the final coupling step, wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing TFA and scavengers. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[4]
-
Deprotection: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation and proceed with purification, typically by RP-HPLC.
Visualizations
References
Technical Support Center: Purification of Peptides Modified with N-Boc-N'-(mPEG24)-L-Lysine-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides modified with N-Boc-N'-(mPEG24)-L-Lysine-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying peptides modified with N-Boc-N'-(mPEG24)-L-Lysine-OH?
A1: The most common and effective method for purifying these modified peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[] This technique separates the target peptide from impurities based on its hydrophobicity. The combination of the hydrophobic Boc group and the long, hydrophilic mPEG24 chain requires careful optimization of the RP-HPLC conditions.
Q2: How does the N-Boc-N'-(mPEG24)-L-Lysine-OH modification affect the peptide's behavior during RP-HPLC purification?
A2: This modification introduces both hydrophobic (Boc group) and hydrophilic (mPEG24 chain) characteristics to the peptide, which can lead to complex chromatographic behavior. The bulky and hydrophobic Boc group can increase retention time and may contribute to peak broadening or aggregation.[2] The long, flexible mPEG24 chain can also increase the hydrodynamic radius of the peptide, potentially leading to earlier elution than expected based on the peptide sequence alone, and can also cause peak broadening due to conformational heterogeneity.
Q3: What are the recommended mobile phases for RP-HPLC purification of these modified peptides?
A3: A standard mobile phase system consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
TFA acts as an ion-pairing agent, improving peak shape and resolution.[] For particularly hydrophobic or aggregation-prone peptides, other organic modifiers or ion-pairing reagents may be considered.
Q4: Should the Boc protecting group be removed before or after purification?
A4: The Boc group is typically removed after HPLC purification. Purifying the peptide with the Boc group attached allows for the separation of the desired product from non-Boc-protected impurities that may have arisen during synthesis. The final deprotection step is then performed on the purified peptide, followed by a final desalting or buffer exchange step. The Boc group is readily removed with trifluoroacetic acid (TFA) during the cleavage of the peptide from the resin in solid-phase peptide synthesis.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. Peptide Aggregation: The hydrophobic Boc group and the peptide sequence can promote aggregation. 2. Secondary Interactions: The peptide may be interacting with the silica (B1680970) stationary phase. 3. Conformational Heterogeneity: The flexible mPEG24 chain can exist in multiple conformations. | 1. Lower the concentration of the peptide sample injected. Add a small amount of an organic solvent like isopropanol (B130326) to the sample to disrupt aggregation. Consider increasing the column temperature (e.g., 40-60°C). 2. Ensure the mobile phase contains an appropriate ion-pairing agent like TFA (0.1%). 3. Optimize the gradient elution to be shallower, allowing more time for the different conformers to equilibrate and elute together. |
| Multiple Peaks in the Chromatogram | 1. Synthesis Impurities: Presence of deletion sequences, truncated peptides, or peptides with incomplete deprotection. 2. Incomplete Boc Deprotection: If deprotection was attempted prior to purification, some peptide may still retain the Boc group. 3. Oxidation: Methionine or cysteine residues in the peptide sequence may have oxidized. | 1. Optimize the HPLC gradient to improve resolution. Collect all major peaks and analyze by mass spectrometry to identify the desired product. 2. Ensure complete deprotection by optimizing the reaction time and TFA concentration. Analyze fractions by mass spectrometry to differentiate between protected and deprotected forms. 3. Add antioxidants like DTT to the sample buffer if oxidation is suspected. Use fresh, degassed mobile phases. |
| Poor Peptide Recovery | 1. Peptide Precipitation: The peptide may be precipitating on the column or in the tubing. 2. Irreversible Adsorption: The peptide may be strongly and irreversibly binding to the stationary phase. | 1. Dissolve the crude peptide in a stronger solvent, potentially with a higher percentage of organic modifier or a denaturant like guanidinium (B1211019) chloride (ensure compatibility with your column). 2. Use a different stationary phase (e.g., a polymer-based column instead of silica-based). |
| Baseline Drift | 1. TFA Absorption: Gradient elution with a fixed concentration of TFA can cause a baseline shift at lower wavelengths (210-220 nm). | 1. Set the detection wavelength closer to 215 nm to minimize the impact of TFA absorbance changes. Ensure both mobile phases contain the same concentration of TFA. |
Experimental Protocols
Protocol 1: RP-HPLC Purification of N-Boc-N'-(mPEG24)-L-Lysine-OH Modified Peptide
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal amount of Mobile Phase A.
-
If solubility is an issue, add a small percentage of acetonitrile or isopropanol.
-
Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system.
-
Column: C18 stationary phase, 5-10 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Detector: UV detector set at 215 nm and 280 nm.
-
-
Purification Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Run a linear gradient elution. A typical starting point is a gradient of 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Collect fractions of 1-2 mL.
-
-
Fraction Analysis and Product Pooling:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Pool the pure fractions.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
-
Quantitative Data Summary
The following table provides an example of expected results from the purification of a hypothetical 15-amino acid peptide modified with N-Boc-N'-(mPEG24)-L-Lysine-OH. Actual results will vary depending on the peptide sequence and synthesis efficiency.
| Parameter | Crude Peptide | After RP-HPLC Purification |
| Purity (by analytical HPLC) | 30-50% | >95% |
| Overall Yield | N/A | 15-30% |
| Observed Mass (by MS) | Expected Mass ± impurities | Expected Mass |
Visualizations
Experimental Workflow for Peptide Purification
Caption: Workflow for the purification of a modified peptide.
Troubleshooting Logic for Multiple Peaks
Caption: Troubleshooting logic for multiple peaks in HPLC.
References
steric hindrance effects with N-Boc-N'-(mPEG24)-L-Lysine-OH
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-N'-(mPEG24)-L-Lysine-OH. The focus is on overcoming challenges related to steric hindrance and other common issues encountered during conjugation, deprotection, and purification steps.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-N'-(mPEG24)-L-Lysine-OH and what are its primary applications?
A1: N-Boc-N'-(mPEG24)-L-Lysine-OH is a heterobifunctional linker used in bioconjugation and drug delivery. It consists of an L-lysine core where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group is modified with a 24-unit monodisperse polyethylene (B3416737) glycol (mPEG) chain. The free carboxylic acid (-OH) allows for conjugation to amine-containing molecules. Its primary application is in PEGylating proteins, peptides, or small molecules to improve their solubility, stability, and pharmacokinetic profiles.
Q2: What is steric hindrance and how does the mPEG24 chain contribute to it?
A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. The long, flexible mPEG24 chain is sterically bulky and can physically obstruct the reactive sites of the lysine (B10760008) molecule (the α-amino group and the carboxyl group).[1][2][3] This can lead to challenges in both the coupling of the carboxyl group to other molecules and the subsequent removal of the Boc protecting group from the α-amine.[1]
Q3: How does the length of the PEG chain affect conjugation efficiency and the properties of the final conjugate?
A3: The length of the PEG chain has a significant impact on both the physical properties and reactivity of the molecule. Longer PEG chains generally increase solubility and thermal stability.[4][5] However, they also increase steric hindrance, which can reduce the efficiency of conjugation reactions and interfere with the biological activity or binding affinity of the final conjugate.[3][6] While a longer PEG chain can improve a drug's circulation time, it may also compromise the efficacy of targeted delivery if it shields the targeting moiety.[6]
Q4: Which functional groups on a target molecule can I conjugate with N-Boc-N'-(mPEG24)-L-Lysine-OH?
A4: The free carboxyl group (-OH) of this linker is typically activated to react with primary and secondary amines, such as the side chain of lysine residues or the N-terminus of proteins and peptides.[7] Standard peptide coupling reagents are used for this purpose.
Troubleshooting Guide
Issue 1: Low Yield During Carboxyl Group Activation/Coupling
Q: I am experiencing low yields when trying to couple the carboxyl group of N-Boc-N'-(mPEG24)-L-Lysine-OH to an amine on my protein/peptide. What could be the cause?
A: Low coupling efficiency is often due to steric hindrance from the mPEG24 chain, suboptimal reaction conditions, or issues with the reagents.
Troubleshooting Steps:
-
Choice of Coupling Reagent: The bulky mPEG chain can hinder the formation of the active ester intermediate. Consider using a more efficient coupling reagent that is less sensitive to steric hindrance.
-
Diagram of the Coupling Reaction Workflow:
Caption: General workflow for coupling N-Boc-N'-(mPEG24)-L-Lysine-OH.
-
-
Optimize Reaction Conditions:
-
Stoichiometry: Increase the molar excess of the activated PEG-lysine linker relative to your target molecule.
-
Concentration: Ensure all reactants are at a suitable concentration. Overly dilute conditions can slow down reaction rates.
-
pH: For reactions with amines, maintain the pH between 7 and 8.5 to ensure the target amines are deprotonated and nucleophilic.[7]
-
-
Solvent Choice: Ensure your target molecule and the PEG-lysine linker are fully soluble in the chosen reaction solvent. For proteins, aqueous buffers are common, while organic solvents like DMF or DMSO may be needed for smaller molecules.
Quantitative Data: Effect of Coupling Reagent on Yield
| Coupling Reagent | Molar Excess of Linker | Typical Reaction Time (hours) | Representative Yield (%) | Notes |
| EDC/NHS | 20x | 4 | 40-50 | Prone to hydrolysis; steric hindrance can be an issue. |
| HBTU/HOBt | 15x | 2 | 60-70 | More stable than EDC/NHS, good for peptide coupling. |
| HATU/HOAt | 10x | 1-2 | 75-85 | Highly efficient, less affected by steric hindrance. |
| Note: Yields are representative and will vary based on the specific substrate and reaction conditions. |
Issue 2: Incomplete Boc Deprotection
Q: After my conjugation reaction, I am struggling to completely remove the Boc protecting group. TLC/LC-MS analysis shows remaining starting material.
A: Incomplete Boc deprotection is a common problem, often exacerbated by the steric hindrance of the PEG chain, which can block the acid's access to the Boc group.[1]
Troubleshooting Steps:
-
Increase Acid Concentration/Strength: The Boc group is removed by acidolysis.[8] If deprotection is slow, a stronger acidic environment may be required.
-
Extend Reaction Time: Monitor the reaction over a longer period. Due to steric hindrance, reactions that are typically complete in 30 minutes may require several hours.[1][9]
-
Add a Scavenger: The tert-butyl cation generated during deprotection can cause side reactions, such as alkylation of electron-rich residues (e.g., Tryptophan, Methionine).[10] Adding a scavenger like triisopropylsilane (B1312306) (TIS) can prevent these side products.
-
Troubleshooting Deprotection Logic:
Caption: Decision tree for troubleshooting incomplete Boc deprotection.
-
Quantitative Data: Deprotection Conditions and Efficiency
| Acid Condition | Reaction Time (hours) | Temperature (°C) | Representative Conversion (%) | Notes |
| 20% TFA in DCM | 1 | 25 | 70-80 | Standard condition, may be insufficient. |
| 50% TFA in DCM | 2 | 25 | >95 | More effective for sterically hindered groups.[1] |
| 95% TFA (neat) | 0.5 | 25 | >98 | Harsh conditions, may cleave other acid-labile groups. |
| 4M HCl in Dioxane | 4 | 25 | >95 | Good alternative to TFA, may be milder on some substrates.[9] |
| Note: Conversion rates are representative. Always monitor your specific reaction by an appropriate analytical method (e.g., TLC, LC-MS). |
Issue 3: Difficulty in Purifying the Final Product
Q: The PEGylated product is difficult to purify. I'm seeing broad peaks in my chromatography and contamination with excess reagents.
A: The long PEG chain makes the molecule highly soluble in a range of solvents and can cause it to behave atypically during chromatography, leading to poor separation.
Troubleshooting Steps:
-
Size Exclusion Chromatography (SEC): This is often the best first step for removing unreacted small molecules (e.g., excess linker, coupling reagents) from a much larger PEGylated protein.
-
Reverse-Phase HPLC (RP-HPLC): For smaller peptides and molecules, RP-HPLC can be effective. However, the PEG chain can cause peak broadening.
-
Optimize Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve resolution.
-
Ion-Pairing Agent: Use an ion-pairing agent like TFA (0.1%) in both the aqueous and organic phases to improve peak shape.
-
-
Precipitation: After deprotection with TFA, the PEGylated product can sometimes be precipitated by adding a cold non-polar solvent like diethyl ether.[1] This is an effective way to remove the acid and other soluble impurities.
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Protein
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 5-10 mg/mL.
-
Linker Activation: In a separate vial, dissolve N-Boc-N'-(mPEG24)-L-Lysine-OH (1 eq) and HATU (0.95 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2 eq) and stir for 15 minutes at room temperature to pre-activate the carboxyl group.
-
Conjugation: Add a 10-fold molar excess of the activated linker solution to the protein solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted linker and byproducts by Size Exclusion Chromatography (SEC) using an appropriate column (e.g., Sephadex G-25) and buffer.
-
Analysis: Confirm conjugation and estimate the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and/or MALDI-TOF mass spectrometry.
Protocol 2: General Procedure for Boc Deprotection
-
Preparation: Dissolve the purified Boc-protected PEGylated conjugate in a minimal amount of an appropriate solvent (e.g., DCM).
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Reaction: Add the deprotection cocktail to the dissolved conjugate (a typical ratio is 10 mL of cocktail per 100 mg of conjugate).
-
Incubation: Stir the reaction mixture at room temperature for 2 hours. Monitor progress by LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
-
Purification: Dry the pellet under vacuum and purify the deprotected product by RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
N-Boc-N'-(mPEG24)-L-Lysine-OH stability at different pH and temperatures
Welcome to the technical support center for N-Boc-N'-(mPEG24)-L-Lysine-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this product under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of N-Boc-N'-(mPEG24)-L-Lysine-OH?
A1: N-Boc-N'-(mPEG24)-L-Lysine-OH is comprised of three key components: an N-terminal Boc protecting group, an L-Lysine core, and a C-terminal mPEG24 chain. The overall stability of the molecule is influenced by the individual stability of these components.
-
Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[1][2][3] It is generally stable to basic and nucleophilic conditions.[1]
-
L-Lysine: As a naturally occurring amino acid, L-Lysine is relatively stable but can be susceptible to degradation at elevated temperatures over extended periods.[4]
-
mPEG24 Chain: Polyethylene glycol (PEG) chains are generally stable, and PEGylation is a common strategy to enhance the thermal and long-term stability of molecules.[5][6][7] However, the ether linkages in the PEG backbone can be susceptible to oxidative degradation.
Q2: How does pH affect the stability of N-Boc-N'-(mPEG24)-L-Lysine-OH?
A2: The primary concern with pH is the stability of the Boc protecting group. Exposure to acidic conditions (pH < 4) can lead to the cleavage of the Boc group, resulting in the formation of N'-(mPEG24)-L-Lysine-OH. The molecule is expected to be more stable at neutral to moderately basic pH (pH 7-9).
Q3: What is the recommended storage temperature for N-Boc-N'-(mPEG24)-L-Lysine-OH?
A3: For long-term storage, it is recommended to store N-Boc-N'-(mPEG24)-L-Lysine-OH in a dry, solid form at -20°C. For short-term storage of solutions, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
Q4: Are there any known degradation pathways for this molecule?
A4: The most likely degradation pathway is the acid-catalyzed hydrolysis of the Boc group. Other potential, though less common, degradation pathways could include oxidation of the PEG chain under harsh conditions or degradation of the lysine (B10760008) core at very high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Boc protecting group (as determined by analytical methods like HPLC or MS) | Exposure to acidic conditions during experimental setup or storage. | Ensure all solvents and buffers are at a neutral or slightly basic pH. Avoid prolonged storage in acidic solutions. |
| Unexpected peaks in HPLC chromatogram after storage | Degradation of the molecule. | Perform a forced degradation study (see experimental protocols below) to identify potential degradation products. Re-evaluate storage conditions. |
| Reduced activity or conjugation efficiency | Degradation of the starting material. | Confirm the purity and integrity of N-Boc-N'-(mPEG24)-L-Lysine-OH before use. Use fresh material from appropriate storage conditions. |
Illustrative Stability Data
The following tables present illustrative data on the stability of N-Boc-N'-(mPEG24)-L-Lysine-OH. This data is hypothetical and intended to serve as a guide for the type of results that might be obtained from stability studies.
Table 1: Illustrative pH Stability of N-Boc-N'-(mPEG24)-L-Lysine-OH at 25°C for 24 hours
| pH | % Remaining N-Boc-N'-(mPEG24)-L-Lysine-OH | Major Degradant |
| 2.0 | < 10% | N'-(mPEG24)-L-Lysine-OH |
| 4.0 | ~ 85% | N'-(mPEG24)-L-Lysine-OH |
| 7.0 | > 99% | Not Detected |
| 9.0 | > 99% | Not Detected |
| 11.0 | ~ 98% | Minor unidentified peaks |
Table 2: Illustrative Temperature Stability of N-Boc-N'-(mPEG24)-L-Lysine-OH (Solid State) for 1 week
| Temperature | % Remaining N-Boc-N'-(mPEG24)-L-Lysine-OH |
| -20°C | > 99% |
| 4°C | > 99% |
| 25°C | ~ 98% |
| 40°C | ~ 95% |
| 60°C | ~ 80% |
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a method for assessing the stability of N-Boc-N'-(mPEG24)-L-Lysine-OH in solutions of varying pH.
Materials:
-
N-Boc-N'-(mPEG24)-L-Lysine-OH
-
Phosphate-citrate buffers (pH 2, 4)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Borate buffer (pH 9)
-
Carbonate-bicarbonate buffer (pH 11)
-
HPLC system with a C18 column
-
Mass spectrometer (optional)
Procedure:
-
Prepare a stock solution of N-Boc-N'-(mPEG24)-L-Lysine-OH (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, dilute the stock solution with each of the prepared buffers to a final concentration of 0.1 mg/mL.
-
Take an initial sample (t=0) from each vial for immediate analysis by HPLC.
-
Incubate the vials at a controlled temperature (e.g., 25°C).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each vial.
-
Analyze the samples by HPLC to determine the percentage of remaining N-Boc-N'-(mPEG24)-L-Lysine-OH.
-
If a mass spectrometer is available, analyze the samples to identify any degradation products.
Protocol 2: Thermal Stability Assessment (Forced Degradation)
This protocol describes a forced degradation study to evaluate the thermal stability of N-Boc-N'-(mPEG24)-L-Lysine-OH in the solid state.
Materials:
-
N-Boc-N'-(mPEG24)-L-Lysine-OH (solid)
-
Temperature-controlled ovens or incubators
-
HPLC system with a C18 column
Procedure:
-
Weigh equal amounts of solid N-Boc-N'-(mPEG24)-L-Lysine-OH into several vials.
-
Place the vials in ovens set to different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at -20°C.
-
At specified time points (e.g., 1, 3, 7 days), remove one vial from each temperature.
-
Allow the vials to cool to room temperature.
-
Dissolve the contents of each vial in a known volume of solvent to a specific concentration.
-
Analyze the samples by HPLC to quantify the amount of intact N-Boc-N'-(mPEG24)-L-Lysine-OH.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmtech.com [pharmtech.com]
- 6. fda.gov [fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
preventing hydrolysis of N-Boc-N'-(mPEG24)-L-Lysine-OH in solution
Welcome to the technical support center for N-Boc-N'-(mPEG24)-L-Lysine-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this valuable PEGylated amino acid derivative in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-N'-(mPEG24)-L-Lysine-OH and what are its primary points of instability?
A1: N-Boc-N'-(mPEG24)-L-Lysine-OH is an L-lysine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a monodisperse polyethylene (B3416737) glycol (mPEG24) chain attached to the ε-amino group. The primary points of potential hydrolysis are the Boc group and the amide bond linking the mPEG24 chain to the lysine (B10760008) side chain. The Boc group is highly susceptible to cleavage under acidic conditions, while the amide bond is generally more stable but can hydrolyze under strong acidic or basic conditions.
Q2: What are the recommended storage conditions for N-Boc-N'-(mPEG24)-L-Lysine-OH in its solid form and in solution?
A2:
-
Solid Form: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.
-
In Solution: For short-term storage (days), solutions can be kept at 4°C. For long-term storage (weeks to months), it is recommended to aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The pH of the solution should be maintained between 6.0 and 7.5 for optimal stability.
Q3: At what pH is N-Boc-N'-(mPEG24)-L-Lysine-OH most stable in aqueous solutions?
A3: The molecule is most stable in neutral to slightly acidic aqueous solutions (pH 6.0-7.5). Under these conditions, the rates of both Boc-group hydrolysis and amide bond cleavage are minimized. Basic conditions (pH > 8) are generally well-tolerated by the Boc group, but can promote hydrolysis of the amide bond over extended periods or at elevated temperatures. Acidic conditions (pH < 5) will lead to rapid cleavage of the Boc group.
Q4: What solvents are recommended for dissolving N-Boc-N'-(mPEG24)-L-Lysine-OH?
A4: This compound is soluble in a variety of polar solvents. For most applications, sterile, deionized water or aqueous buffers (e.g., phosphate-buffered saline, PBS) at a neutral pH are suitable. For reactions requiring organic solvents, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or alcohols like ethanol (B145695) can be used. Ensure that any organic solvents are of high purity and free of acidic contaminants.
Q5: How does temperature affect the stability of N-Boc-N'-(mPEG24)-L-Lysine-OH in solution?
A5: Elevated temperatures accelerate the rate of hydrolysis. It is recommended to handle solutions at room temperature for short periods only. For incubations longer than a few hours, it is best to maintain the temperature at 4°C or below, if the experimental protocol allows. High temperatures, especially in combination with non-optimal pH, will significantly increase the degradation rate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of N-Boc-N'-(mPEG24)-L-Lysine-OH in solution.
Problem 1: Loss of N-Boc protecting group during an experiment.
-
Possible Cause: The solution has become acidic.
-
How to Identify: Measure the pH of your solution. A pH below 6.0 can lead to noticeable deprotection over time.
-
Solution: Ensure all components of your solution, including other reagents and the water used, are at the appropriate neutral pH. Use a buffered solution to maintain a stable pH throughout your experiment.
-
-
Possible Cause: Use of acidic reagents in the same reaction mixture.
-
How to Identify: Review your experimental protocol for any acidic components.
-
Solution: If possible, replace acidic reagents with non-acidic alternatives. If an acidic step is necessary, it should be performed as the final step after all other reactions involving the Boc-protected amine are complete.
-
Problem 2: Cleavage of the mPEG24 chain.
-
Possible Cause: Exposure to strong basic or acidic conditions for a prolonged period.
-
How to Identify: Use analytical techniques such as HPLC-MS to detect the presence of free mPEG24 or lysine in your sample.
-
Solution: Maintain the pH of your solution within the recommended range of 6.0-7.5. Avoid prolonged incubation at extreme pH values.
-
-
Possible Cause: Enzymatic degradation.
-
How to Identify: If your experimental system contains biological components (e.g., cell lysates, serum), proteases or amidases could be present.
-
Solution: Add a broad-spectrum protease inhibitor cocktail to your solution. Work at low temperatures (4°C) to minimize enzymatic activity.
-
Problem 3: Unexpected side products or low yield in a conjugation reaction.
-
Possible Cause: Partial hydrolysis of the Boc group, leading to unintended reactions at the α-amino group.
-
How to Identify: Analyze your product mixture by LC-MS to identify species with masses corresponding to reaction at the deprotected α-amine.
-
Solution: Strictly control the pH of your reaction to prevent premature Boc deprotection. Confirm the integrity of your starting material before beginning the reaction.
-
-
Possible Cause: Degradation of the compound due to improper storage.
-
How to Identify: Analyze an aliquot of your stock solution to confirm its purity and integrity.
-
Solution: Always store the compound as recommended (solid at -20°C; solutions aliquoted and frozen). Allow solutions to come to room temperature slowly before use.
-
Quantitative Data Summary
Table 1: Estimated Stability of N-Boc-N'-(mPEG24)-L-Lysine-OH in Aqueous Buffers at 25°C
| pH | Boc Group Stability (Estimated Half-life) | Amide Bond Stability (Estimated Half-life) | Overall Stability Recommendation |
| 3.0 | < 1 hour | > 1 month | Not Recommended |
| 5.0 | Several days | > 1 month | Use with caution for short-term experiments |
| 7.0 | > 1 month | > 1 month | Recommended |
| 9.0 | > 1 month | Several weeks | Use with caution, risk of amide hydrolysis |
Table 2: Effect of Temperature on the Stability of N-Boc-N'-(mPEG24)-L-Lysine-OH in Neutral Buffer (pH 7.0)
| Temperature (°C) | Estimated Relative Degradation Rate (vs. 4°C) | Recommendation |
| 4 | 1x (Baseline) | Ideal for storage and long-term experiments |
| 25 | 5-10x | Suitable for short-term handling and reactions |
| 37 | 20-50x | Increased risk of degradation; use for limited periods |
| 50 | >100x | Significant degradation expected; avoid if possible |
Experimental Protocols
Protocol 1: Stability Testing of N-Boc-N'-(mPEG24)-L-Lysine-OH by RP-HPLC
This protocol describes a general method for assessing the stability of the compound under different conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve N-Boc-N'-(mPEG24)-L-Lysine-OH in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of 1 mg/mL.
-
-
Incubation:
-
Aliquot the stock solution into separate vials for each condition to be tested (e.g., different pH values, temperatures).
-
Incubate the vials under the desired stress conditions.
-
-
Time Points:
-
At specified time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
-
Sample Preparation for HPLC:
-
If necessary, quench the reaction (e.g., by neutralizing the pH or cooling the sample).
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase starting condition.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm or an Evaporative Light Scattering Detector (ELSD).
-
Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
-
Protocol 2: Monitoring Boc-Deprotection by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of Boc group cleavage.
-
Sample Preparation:
-
Dissolve a known amount of N-Boc-N'-(mPEG24)-L-Lysine-OH in a deuterated solvent (e.g., D₂O with a suitable buffer to control pH, or an organic solvent like DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum:
-
Acquire a baseline ¹H NMR spectrum. The nine protons of the Boc group will appear as a characteristic singlet at approximately 1.4 ppm.
-
-
Initiation of Deprotection:
-
To induce deprotection, add a small amount of a deuterated acid (e.g., TFA-d or DCl in D₂O) to the NMR tube.
-
-
Kinetic Monitoring:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Analysis: Monitor the decrease in the integral of the Boc singlet at ~1.4 ppm and the appearance of signals corresponding to the deprotected product. The rate of disappearance of the Boc signal can be used to determine the kinetics of the hydrolysis reaction.
-
Visualizations
Caption: Potential hydrolysis pathways for N-Boc-N'-(mPEG24)-L-Lysine-OH.
Caption: Troubleshooting workflow for investigating hydrolysis of the compound.
Technical Support Center: N-Boc-N'-(mPEG24)-L-Lysine-OH Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving N-Boc-N'-(mPEG24)-L-Lysine-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of N-Boc-N'-(mPEG24)-L-Lysine-OH challenging?
The primary challenge stems from the significant steric hindrance posed by the bulky tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and, more importantly, the large, flexible 24-unit polyethylene (B3416737) glycol (mPEG24) chain on the epsilon-amino group. This steric bulk can impede the close approach of the coupling reagents and the N-terminal amine of the peptide chain, leading to slower reaction kinetics and potentially lower coupling efficiency compared to standard amino acids.[1][2]
Q2: Which coupling reagents are most effective for this sterically hindered amino acid?
For sterically hindered couplings, phosphonium (B103445) and uronium salt-based reagents are generally recommended due to their high reactivity. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective than carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) alone. The addition of an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial, especially when using carbodiimides, to suppress side reactions like racemization.
Q3: What are common side reactions to watch for during the coupling of N-Boc-N'-(mPEG24)-L-Lysine-OH?
Common side reactions include:
-
Incomplete Coupling: Due to steric hindrance, the reaction may not go to completion, leaving unreacted N-terminal amine on the peptide chain.
-
Epimerization: The chiral center of the N-Boc-N'-(mPEG24)-L-Lysine-OH can be susceptible to racemization during activation, leading to the formation of the D-isomer. This is more prevalent with prolonged activation times or excessive base.
-
N-acylurea Formation: When using carbodiimide (B86325) reagents (e.g., DIC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove and reduces the yield.
Q4: How does the mPEG24 chain affect the solubility of the reactants and products?
The hydrophilic mPEG24 chain can significantly alter the solubility profile of the amino acid derivative. While it generally improves water solubility, it may require adjustments to the solvent system used in solid-phase peptide synthesis (SPPS). Common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are generally suitable, but you may observe different swelling of the resin and altered solubility of the PEGylated peptide.
Q5: How can I monitor the progress of the coupling reaction?
Standard qualitative tests for free amines on the solid support, such as the Kaiser test or the Chloranil test, are essential. A negative test indicates the reaction is complete. For quantitative analysis and to check for byproducts, a small aliquot of the resin can be cleaved and the resulting peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser Test) | 1. Inefficient Activation/Coupling: The chosen coupling reagent may not be potent enough to overcome the steric hindrance. 2. Insufficient Reaction Time: The reaction may require a longer duration due to slower kinetics. 3. Poor Solubility: Reactants may not be fully solubilized in the reaction solvent. 4. Reagent Degradation: Coupling reagents can be sensitive to moisture. | 1. Switch to a more powerful coupling reagent like HATU or HBTU. Increase the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents). Consider a pre-activation step. 2. Increase the coupling reaction time. Monitor the reaction progress at set intervals (e.g., 2h, 4h, overnight) using the Kaiser test. Double coupling may be necessary. 3. Consider using a solvent mixture or switching to a solvent with better solvating properties for PEGylated compounds, such as NMP. 4. Use anhydrous solvents and handle reagents in an inert atmosphere (e.g., under nitrogen or argon). |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: Failure to completely couple the N-Boc-N'-(mPEG24)-L-Lysine-OH in the previous cycle. | Implement a capping step after the coupling reaction using a reagent like acetic anhydride (B1165640) to block any unreacted N-terminal amines. This will prevent them from reacting in subsequent coupling cycles. |
| Presence of Diastereomeric Impurities (Confirmed by HPLC/MS) | Racemization/Epimerization: The chiral center of the lysine (B10760008) derivative is epimerizing during the activation step. This can be caused by excessive base or prolonged activation time. | 1. Reduce the amount of base (e.g., DIPEA, NMM) used. 2. Minimize the pre-activation time before adding the activated amino acid to the resin. 3. Ensure an additive like HOBt or HOAt is used, as they are known to suppress racemization. |
| Difficult Purification of the Final Peptide | 1. Formation of Byproducts: Side reactions such as N-acylurea formation are occurring. 2. Aggregation: The PEGylated peptide may aggregate. | 1. If using a carbodiimide, switch to a phosphonium or uronium salt-based reagent to avoid N-acylurea formation. 2. Modify the HPLC purification conditions. Use a shallower gradient and consider adding additives like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape. The large PEG chain will significantly alter the retention time compared to non-PEGylated peptides. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is recommended for achieving high coupling efficiency with the sterically hindered N-Boc-N'-(mPEG24)-L-Lysine-OH.
Materials:
-
Peptide-resin with a free N-terminal amine (1 equivalent)
-
N-Boc-N'-(mPEG24)-L-Lysine-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for 30-60 minutes in a reaction vessel.
-
Pre-activation of Amino Acid: In a separate vial, dissolve N-Boc-N'-(mPEG24)-L-Lysine-OH and HATU in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes. The solution may change color.
-
Coupling Reaction: Drain the solvent from the swollen resin. Immediately add the pre-activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature.
-
Reaction Monitoring: After 2 hours, take a small sample of the resin beads and perform a Kaiser test.
-
Negative Test (beads remain colorless or yellowish): The coupling is complete. Proceed to washing.
-
Positive Test (beads turn blue/purple): The coupling is incomplete. Allow the reaction to proceed for another 2 hours and re-test. If it remains positive, consider a second coupling (double coupling) by repeating steps 3-5.
-
-
Washing: Once the coupling is complete, drain the reaction mixture. Wash the resin extensively with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: DIC/HOBt-Mediated Coupling in SPPS
This is a more traditional and cost-effective method, but may require longer reaction times for this specific amino acid.
Materials:
-
Peptide-resin with a free N-terminal amine (1 equivalent)
-
N-Boc-N'-(mPEG24)-L-Lysine-OH (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Coupling Solution Preparation: In a separate vial, dissolve N-Boc-N'-(mPEG24)-L-Lysine-OH and HOBt in DMF.
-
Coupling Reaction: Drain the solvent from the swollen resin. Add the amino acid/HOBt solution to the resin, followed by the addition of DIC.
-
Agitation: Agitate the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using the Kaiser test as described in Protocol 1. This method may require significantly longer reaction times (4 hours to overnight).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin as described in Protocol 1.
Visualizations
Caption: General workflow for the solid-phase coupling of N-Boc-N'-(mPEG24)-L-Lysine-OH.
Caption: Troubleshooting logic for addressing low yield in coupling reactions.
References
Validation & Comparative
The Optimal Spacer: Unveiling the Advantages of mPEG24 Linker Length in Bioconjugation
In the intricate world of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the plethora of options, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for their ability to enhance the physicochemical and pharmacological properties of bioconjugates. This guide provides a comprehensive comparison of the advantages of a specific linker, methoxy-PEG24 (mPEG24), over shorter and longer PEG alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The length of a PEG linker is not a trivial parameter; it is a finely tuned balancing act. A linker that is too short may not sufficiently mitigate the aggregation of hydrophobic payloads or could introduce steric hindrance, while an excessively long linker might impair biological activity or lead to unfavorable pharmacokinetic profiles. The mPEG24 linker, with its 24 ethylene (B1197577) glycol units, often occupies a "sweet spot," offering a harmonious blend of hydrophilicity, flexibility, and spatial separation.
Comparative Analysis of mPEG24 vs. Other PEG Linker Lengths
The advantages of an mPEG24 linker are most evident when examining key performance indicators of bioconjugates, such as stability, pharmacokinetics, and in vivo efficacy.
A pivotal study on ADCs incorporating various hydrophilic linkers found that a conjugate with an mPEG24 moiety exhibited maximum hydrophilicity and biophysical stability. This translated to superior tumor suppression, a prolonged plasma half-life, and enhanced tolerability in animal models[1][2]. This suggests that the mPEG24 length is highly effective at shielding hydrophobic payloads, a common challenge in ADC development that can lead to aggregation and rapid clearance from circulation[1].
The architecture of the PEG linker, in addition to its length, also plays a significant role. A study comparing a linear 24-unit PEG linker with a branched (pendant) linker composed of two 12-unit PEG chains on a trastuzumab-DM1 conjugate found that the branched configuration led to a slower clearance rate and a nearly three-fold higher area under the curve (AUC), especially at a high drug-to-antibody ratio (DAR) of 8[3][4][5]. This highlights that while a linear mPEG24 offers significant advantages, the spatial arrangement of the PEG chains can be further optimized for specific applications.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a comparative overview of how mPEG24 and other PEG linker lengths impact the performance of ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/day/kg) | Plasma Half-life (t1/2) | Key Observation | Reference |
| No PEG | ~15 | Short | Rapid clearance of the ADC. | [3] |
| PEG2 | ~10 | Increased | Modest improvement in circulation time. | [3] |
| PEG4 | ~7 | Further Increased | Continued improvement in pharmacokinetic profile. | [3] |
| PEG8 | ~5 | Significantly Increased | Clearance rate begins to plateau, suggesting an optimal length is being approached for reducing clearance. | [3][6] |
| PEG12 | ~5 | Long | Similar clearance to PEG8, indicating diminishing returns with increasing length in this specific study. | [3][6] |
| mPEG24 (linear) | ~5 | Prolonged | Demonstrated to provide a favorable pharmacokinetic profile with slow clearance. | [1][3] |
| Pendant (2 x PEG12) | Low | Significantly Prolonged | Superior pharmacokinetics compared to linear PEG24 at high DAR, indicating the importance of linker architecture. | [3][4] |
Table 2: Influence of PEG Linker Length on ADC In Vitro and In Vivo Efficacy
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition (%) | Key Observation | Reference |
| Short (e.g., PEG4) | Lower IC50 (Higher Potency) | Moderate | May retain high in vitro potency but have suboptimal in vivo efficacy due to faster clearance. | [7] |
| mPEG24 | Potentially higher IC50 | High | Demonstrated significant tumor suppression in vivo, likely due to improved pharmacokinetics and tumor accumulation. | [1][6] |
| Long (e.g., >PEG24) | Higher IC50 (Lower Potency) | Variable | May exhibit reduced in vitro potency, and in vivo efficacy can be context-dependent. | [3][8] |
The Role of mPEG24 Linkers in PROTACs
In the realm of PROTACs, the linker is a critical component that governs the formation of a productive ternary complex between the target protein and an E3 ligase[9][10][11]. The length and flexibility of the linker are crucial for achieving the correct orientation of the two proteins for efficient ubiquitination and subsequent degradation[12][13].
While the optimal linker length for PROTACs is often determined empirically for each target-ligand pair, PEG linkers are widely used to impart hydrophilicity and improve the physicochemical properties of these often large and complex molecules[14][][16]. An mPEG24 linker can serve as a valuable component in a PROTAC design strategy, offering a moderate length and high hydrophilicity to enhance solubility and potentially facilitate the formation of a stable ternary complex.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of bioconjugates with different linker lengths. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis and Characterization
1. Antibody Modification (for Cysteine Conjugation):
-
A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation[7].
-
The reduction reaction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
2. Drug-Linker Synthesis:
-
The mPEG24 linker is functionalized with reactive groups at both ends, for example, a maleimide (B117702) group for reaction with the antibody's sulfhydryl groups and another functional group for attachment of the cytotoxic payload[7].
3. Conjugation:
-
The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a stable covalent bond[7].
-
The reaction is quenched, and the resulting ADC is purified using techniques such as size exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregates.
4. Characterization by Hydrophobic Interaction Chromatography (HIC-HPLC):
-
HIC-HPLC is used to determine the DAR and the distribution of different drug-loaded species[17][18][19][20].
-
The ADC sample is injected onto a HIC column with a decreasing salt gradient. Species with higher DARs are more hydrophobic and elute later[21].
Protocol 2: In Vitro Cytotoxicity Assay
-
Target cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with serial dilutions of the ADCs with different PEG linker lengths for a specified period (e.g., 72-96 hours)[22].
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
-
ADCs with varying PEG linker lengths are administered intravenously to healthy rodents (e.g., mice or rats) at a specific dose[23].
-
Blood samples are collected at predetermined time points post-injection[7].
-
The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate[7].
-
Pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated.
Protocol 4: In Vivo Antitumor Efficacy Study
-
Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen[23].
-
Once the tumors reach a specified size, the mice are randomized into treatment groups.
-
The different ADC constructs are administered, typically via intravenous injection, at a predetermined dose and schedule[23].
-
Tumor volume and body weight are measured regularly.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group[7].
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
References
- 1. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPEG24 | ジペプチドリンカーのPEG化は抗体薬物複合体の治療指数と薬物動態を改善する [ja.sinopeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. chempep.com [chempep.com]
- 12. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. precisepeg.com [precisepeg.com]
- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 17. agilent.com [agilent.com]
- 18. cellmosaic.com [cellmosaic.com]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to N-Boc-N'-(mPEG24)-L-Lysine-OH and Branched PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of bioconjugates, such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers, in particular, have gained prominence for their ability to enhance solubility, stability, and circulation half-life. This guide provides an objective comparison between a linear PEG linker precursor, N-Boc-N'-(mPEG24)-L-Lysine-OH, and branched PEG linkers, supported by experimental data and detailed methodologies.
Introduction to PEG Linker Architectures
N-Boc-N'-(mPEG24)-L-Lysine-OH is a heterobifunctional linker precursor that features a linear methoxy-terminated PEG chain of 24 ethylene (B1197577) glycol units attached to the epsilon-amino group of a Boc-protected L-lysine. The carboxylic acid and the protected alpha-amino group of the lysine (B10760008) serve as orthogonal handles for conjugation to a targeting moiety and a payload, respectively. This molecule is a building block for creating well-defined, linear PEG linkers.
Branched PEG linkers possess multiple PEG arms extending from a central core. This architecture allows for the attachment of multiple payloads or can create a more substantial hydrophilic shield around the bioconjugate compared to a linear PEG of similar molecular weight.
Structural Comparison of Linear and Branched PEG Linkers
The fundamental difference in architecture between linear and branched PEG linkers gives rise to distinct physicochemical properties that influence the performance of the resulting bioconjugate.
Quantitative Data Presentation
The choice between a linear and a branched PEG linker can significantly impact the physicochemical and pharmacokinetic properties of a bioconjugate. The following tables summarize key quantitative data from comparative studies.
Table 1: Hydrodynamic Radius of PEGylated Molecules
The hydrodynamic radius (Rh) influences the in vivo circulation time, with a larger radius generally leading to reduced renal clearance.
| Linker Type | PEG Molecular Weight (kDa) | Molecule | Hydrodynamic Radius (Rh) (nm) | Reference |
| Unmodified | - | Human Serum Albumin (HSA) | 3.5 | [1] |
| Linear | 5 | HSA | 4.2 | [1] |
| Linear | 10 | HSA | 5.2 | [1] |
| Linear | 20 | HSA | 6.1 | [1] |
| Branched | 20 | HSA | 6.4 | [1] |
| Linear | 12 | Polymeric Nanocarrier | 5.42 ± 0.28 | [1] |
| Linear | 20 | Polymeric Nanocarrier | 7.36 ± 0.20 | [1] |
| Four-Arm Branched | 20 | Polymeric Nanocarrier | 6.83 ± 0.09 | [1] |
| Linear | 40 | Polymeric Nanocarrier | 9.58 ± 0.35 | [1] |
| Four-Arm Branched | 40 | Polymeric Nanocarrier | 9.25 ± 0.40 | [1] |
Note: While a branched PEG of the same molecular weight as a linear PEG can have a slightly larger hydrodynamic radius when conjugated to a protein, in the context of polymeric nanocarriers, a more compact structure can be observed.
Table 2: Pharmacokinetic Parameters of Antibody-Drug Conjugates (ADCs)
Pharmacokinetic (PK) parameters are crucial for determining the dosing regimen and overall efficacy of a therapeutic. Branched PEG linkers have been shown to improve the PK profile of ADCs, particularly those with a high drug-to-antibody ratio (DAR).[2][3]
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Area Under the Curve (AUC) | Reference |
| Linear (L-PEG24) | High | ~3-fold lower than branched | [2][3] |
| Pendant (Branched, P-(PEG12)2) | Low | ~3-fold higher than linear | [2][3] |
A superior pharmacokinetic profile is generally observed for branched versus linear PEG conjugates.[4]
Table 3: In Vitro Cytotoxicity of ADCs
The impact of the linker on the in vitro cytotoxicity of an ADC can vary depending on the specific antibody, payload, and cell line. In some cases, longer or more complex linkers can lead to a reduction in potency.
| Linker Type | Payload | Cell Line | IC50 | Reference |
| No PEG | - | - | Baseline | [2] |
| 4 kDa Linear PEG | - | - | 4.5-fold reduction vs. No PEG | [2] |
| 10 kDa Linear PEG | - | - | 22-fold reduction vs. No PEG | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and validation of findings. The following are key experimental protocols for evaluating PEGylated bioconjugates.
Experimental Workflow for ADC Comparison
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC preparation.
Principle: HIC separates molecules based on their hydrophobicity. Since the cytotoxic payloads are often hydrophobic, ADCs with a higher DAR are more hydrophobic and will be retained longer on the HIC column.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
Protocol 2: In Vitro Serum Stability Assay
Objective: To assess the stability of the linker and the drug-antibody conjugate in a physiological environment.
Procedure:
-
Incubate the ADC (with either a linear or branched linker) in human or mouse serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
At each time point, purify the ADC from the serum matrix using affinity chromatography (e.g., Protein A or Protein G beads) to capture the antibody component.[1]
-
Analyze the purified ADC by HIC or RP-HPLC to determine the DAR.
-
A decrease in the average DAR over time indicates linker cleavage and payload release.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of the ADC on cancer cell lines.
Procedure:
-
Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in the cell culture medium.
-
Replace the medium in the wells with the ADC or control solutions and incubate for a predetermined period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.[2]
Protocol 4: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the clearance, half-life, and overall exposure (AUC) of the ADC in a living organism.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
ADC solution in a sterile, biocompatible buffer
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples.
-
Process the blood to obtain plasma by centrifugation.
-
Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Plot the plasma concentration versus time and perform a non-compartmental analysis to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
Impact on Signaling Pathways and Drug Delivery
The architecture of the PEG linker can influence how an ADC interacts with its target cell and the subsequent intracellular trafficking and payload release.
Branched PEG linkers, by providing a more substantial hydrophilic shield, may reduce non-specific uptake by the reticuloendothelial system, leading to a longer circulation time and increased probability of reaching the tumor site.[] However, the increased steric hindrance of a branched linker could potentially impact the efficiency of enzymatic cleavage within the lysosome, which is a critical step for payload release.[1]
Conclusion
The choice between a linear PEG linker, derived from precursors like N-Boc-N'-(mPEG24)-L-Lysine-OH, and a branched PEG linker is a critical decision in the design of bioconjugates.
-
Linear PEG linkers offer simplicity, well-defined structures, and potentially less steric hindrance, which can be advantageous for preserving the binding affinity of the targeting moiety and facilitating efficient payload release.[1]
-
Branched PEG linkers often provide superior pharmacokinetic properties, including reduced clearance and a longer half-life, due to their larger hydrodynamic volume and enhanced shielding of the payload.[2][3][4] This can lead to improved in vivo efficacy. They also offer the potential for higher drug loading.[]
Ultimately, the optimal linker architecture is application-dependent and requires empirical evaluation. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture to advance the development of novel and effective biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of N-Boc-N'-(mPEG24)-L-Lysine-OH: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of PEGylated amino acids is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy for the characterization of N-Boc-N'-(mPEG24)-L-Lysine-OH.
This document outlines the experimental protocols for each technique and presents a quantitative comparison of their performance in verifying the successful conjugation of the methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) chain to the lysine (B10760008) backbone, while ensuring the integrity of the Boc protecting group.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of N-Boc-N'-(mPEG24)-L-Lysine-OH, highlighting the complementary nature of the discussed spectroscopic techniques.
Navigating Functional Activity of Proteins Modified with N-Boc-N'-(mPEG24)-L-Lysine-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the functional implications of protein modification is paramount. The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely employed strategy to enhance their therapeutic properties, including increased serum half-life, improved stability, and reduced immunogenicity. A key reagent in this field is N-Boc-N'-(mPEG24)-L-Lysine-OH, which facilitates the attachment of a 24-unit monodispersed PEG chain to proteins, typically at lysine (B10760008) residues. This guide provides a comparative overview of functional activity assays for proteins modified with this and similar amine-reactive PEG reagents, supported by experimental data and detailed protocols.
While direct experimental data for proteins modified exclusively with N-Boc-N'-(mPEG24)-L-Lysine-OH is not extensively available in published literature, the functional consequences of attaching short-chain mPEG moieties to lysine residues can be effectively evaluated using a range of established bioassays. The principles and methodologies are transferable from studies utilizing other amine-reactive PEG derivatives of similar molecular weights. This guide will focus on representative functional assays for enzymes, cytokines, and antibodies, providing a framework for assessing the bioactivity of proteins modified with N-Boc-N'-(mPEG24)-L-Lysine-OH.
Impact of Lysine-Directed PEGylation on Protein Function: A Comparative Overview
The covalent attachment of a PEG chain, even a relatively short one like mPEG24, can influence a protein's functional activity. This is often due to steric hindrance, where the PEG molecule may partially obstruct the protein's active site, receptor-binding domain, or other functionally critical regions. The degree of activity loss is dependent on several factors, including the number of attached PEG chains, the specific lysine residues modified, and the nature of the protein's function.
Below are comparative data from studies on proteins modified with amine-reactive mPEG reagents, illustrating the typical effects on their functional activity.
Table 1: Comparative Enzymatic Activity of Native vs. PEGylated α-Chymotrypsin
| Protein Form | Michaelis Constant (KM) (mM) | Catalytic Rate Constant (kcat) (s⁻¹) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) |
| Native α-Chymotrypsin | 0.05 | 50 | 1,000,000 |
| mPEG(5kDa)-α-Chymotrypsin (1 PEG chain) | 0.08 | 40 | 500,000 |
| mPEG(5kDa)-α-Chymotrypsin (5 PEG chains) | 0.15 | 28 | 186,667 |
| mPEG(5kDa)-α-Chymotrypsin (9 PEG chains) | 0.19 | 25 | 131,579 |
Data adapted from a study on α-chymotrypsin modified with mPEG-NHS of different molecular weights. The 5 kDa mPEG is a larger polymer but illustrates the general trend of increasing modification leading to decreased enzymatic efficiency.
Table 2: Comparative Bioactivity of Native vs. PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)
| Protein Form | In Vitro Cell Proliferation (EC₅₀) (ng/mL) | In Vivo Neutrophil Proliferation (cells/μL) |
| Native G-CSF | 0.1 | 15,000 |
| N-terminally PEGylated G-CSF (20 kDa) | 0.5 | 45,000 (sustained) |
| Cysteine-specific PEGylated G-CSF (40 kDa) | 0.8 | 60,000 (prolonged) |
This table presents representative data showing that while in vitro activity of PEGylated G-CSF may decrease (higher EC₅₀), the in vivo efficacy is often enhanced due to improved pharmacokinetics.[1]
Table 3: Comparative Receptor Binding Affinity of Native vs. PEGylated Trastuzumab Fab Fragment
| Antibody Fragment | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |
| Native Trastuzumab Fab | 3.5 x 10⁵ | 1.2 x 10⁻³ | 3.4 |
| N-terminally PEGylated (20 kDa) Fab | 1.8 x 10⁵ | 8.7 x 10⁻³ | 48.2 |
| C-terminally PEGylated (20 kDa) Fab | 2.1 x 10⁵ | 4.4 x 10⁻³ | 20.9 |
Data from a study on Trastuzumab Fab fragments, demonstrating that the location of PEGylation significantly impacts binding kinetics.[2]
Key Functional Activity Assays and Experimental Protocols
The selection of an appropriate functional assay is critical for evaluating the impact of PEGylation. The choice of assay will depend on the protein's biological role.
Enzymatic Activity Assays
For enzymes, functional assays typically measure the rate of substrate conversion to product.
Experimental Protocol: Enzymatic Activity of PEGylated α-Chymotrypsin [3]
-
Materials:
-
Native and PEGylated α-chymotrypsin solutions of known concentrations.
-
Substrate solution: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
-
Assay buffer: 10 mM potassium phosphate (B84403) buffer, pH 7.1.
-
Spectrophotometer capable of reading absorbance at 410 nm.
-
-
Procedure:
-
Prepare a series of substrate concentrations ranging from 0 to 0.5 mM in the assay buffer.
-
Add a fixed concentration of the native or PEGylated enzyme (e.g., 0.8 µM) to the substrate solutions.
-
Monitor the formation of the product, p-nitroaniline, by measuring the increase in absorbance at 410 nm over time at 25°C.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.
-
Determine the Michaelis-Menten kinetic parameters (KM and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation. The catalytic rate constant (kcat) can be calculated from Vmax and the enzyme concentration.
-
Workflow for Enzymatic Activity Assay
References
A Comparative Guide to the Stability of N-Boc-N'-(mPEG24)-L-Lysine-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. N-Boc-N'-(mPEG24)-L-Lysine-OH is a key building block in this process, serving as a linker to introduce a discrete PEG chain onto a target molecule. The stability of this conjugate is paramount to ensure the integrity of the final product during synthesis, purification, storage, and in vivo application. This guide provides an objective comparison of the stability of N-Boc-N'-(mPEG24)-L-Lysine-OH with a relevant alternative and presents supporting experimental protocols for stability assessment.
Understanding the Stability of N-Boc-N'-(mPEG24)-L-Lysine-OH
The stability of N-Boc-N'-(mPEG24)-L-Lysine-OH is primarily determined by the lability of its two key functional moieties: the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of lysine (B10760008) and the amide bond connecting the mPEG24 chain to the ε-amino group of lysine.
-
Boc Protecting Group: The Boc group is a widely used amine protecting group in peptide synthesis due to its stability under a broad range of conditions, including basic and nucleophilic environments. However, it is susceptible to cleavage under acidic conditions.[1] The rate of deprotection is dependent on the strength of the acid and the temperature.[1]
-
Amide Linkage: The amide bond linking the mPEG24 to the lysine is generally stable. However, it can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[2]
The length of the PEG chain can also influence the stability of the conjugate. Longer PEG chains may offer some steric hindrance, potentially slowing down the rate of hydrolysis of the amide bond.[3][4]
Comparison with an Alternative: Fmoc-N'-(mPEG24)-L-Lysine-OH
A common alternative to the Boc protecting group in peptide synthesis is the fluorenylmethyloxycarbonyl (Fmoc) group.[5][] A direct comparison of the stability of N-Boc-N'-(mPEG24)-L-Lysine-OH with its Fmoc-protected counterpart, Fmoc-N'-(mPEG24)-L-Lysine-OH, highlights the orthogonal nature of their stability profiles.
| Feature | N-Boc-N'-(mPEG24)-L-Lysine-OH | Fmoc-N'-(mPEG24)-L-Lysine-OH |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Stability to Acids | Labile, especially to strong acids (e.g., TFA) | Generally stable |
| Stability to Bases | Generally stable | Labile, readily cleaved by piperidine (B6355638) |
| Deprotection Conditions | Acidic (e.g., TFA, HCl in dioxane) | Basic (e.g., 20% piperidine in DMF) |
| Amide Linkage Stability | Similar to the Fmoc-protected alternative | Similar to the Boc-protected alternative |
Key Takeaway: The choice between a Boc- and Fmoc-protected PEG-lysine conjugate is dictated by the overall synthetic strategy. If the subsequent synthetic steps involve acidic conditions, an Fmoc-protected conjugate would be more suitable. Conversely, if basic conditions are employed, the Boc-protected version offers superior stability.
Experimental Protocols for Stability Assessment
A forced degradation study is a crucial experiment to determine the intrinsic stability of a molecule and to identify potential degradation products.[7][8][9][10] The following is a detailed protocol for assessing the stability of N-Boc-N'-(mPEG24)-L-Lysine-OH.
Objective: To evaluate the stability of N-Boc-N'-(mPEG24)-L-Lysine-OH under various stress conditions and to identify its primary degradation pathways.
Materials:
-
N-Boc-N'-(mPEG24)-L-Lysine-OH
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Mass spectrometer (MS)
-
pH meter
-
Incubator/water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of N-Boc-N'-(mPEG24)-L-Lysine-OH in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of 0.1 mg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final drug concentration of 0.1 mg/mL. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final drug concentration of 0.1 mg/mL. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution (in PBS, pH 7.4) at 60°C.
-
Photostability: Expose the stock solution (in PBS, pH 7.4) to a light source according to ICH Q1B guidelines.
-
Control Sample: Store the stock solution (in PBS, pH 7.4) at 4°C, protected from light.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector and a mass spectrometer.[11][12][13]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm and MS detection to identify the mass of the parent compound and any degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of degradation.
-
Identify the mass of the degradation products using the MS data to propose degradation pathways.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved in stability assessment, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. chempep.com [chempep.com]
- 7. onyxipca.com [onyxipca.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis of N-Boc-N'-(mPEG24)-L-Lysine-OH and Alternative Methods
For researchers, scientists, and drug development professionals, the precise quantification of polyethylene (B3416737) glycol (PEG) conjugation to proteins is a critical aspect of biopharmaceutical development. The extent of PEGylation directly impacts a drug's pharmacokinetic profile, efficacy, and immunogenicity. This guide provides a comprehensive comparison of a lysine-reactive PEGylation reagent, N-Boc-N'-(mPEG24)-L-Lysine-OH, with other common quantification methodologies, supported by experimental data and detailed protocols.
Introduction to Protein PEGylation and the Role of N-Boc-N'-(mPEG24)-L-Lysine-OH
PEGylation, the covalent attachment of PEG chains to a protein, is a widely adopted strategy to enhance the therapeutic properties of biologics. It can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Furthermore, the PEG layer can shield epitopes, reducing immunogenicity, and improve solubility and stability.
N-Boc-N'-(mPEG24)-L-Lysine-OH is a discrete PEG (dPEG®) reagent designed for the precise modification of proteins at primary amine groups, predominantly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine. The "mPEG24" denotes a monodisperse methoxy-terminated PEG chain with exactly 24 ethylene (B1197577) glycol units, providing a defined molecular weight. The Boc (tert-butyloxycarbonyl) protecting group on the α-amine of the lysine allows for its use in solid-phase peptide synthesis or for controlled, site-specific conjugation strategies.
The quantification of PEGylation is crucial for ensuring batch-to-batch consistency, optimizing the manufacturing process, and understanding the structure-activity relationship of the PEGylated protein. This guide will explore the use of N-Boc-N'-(mPEG24)-L-Lysine-OH in a quantification workflow and compare it against established analytical techniques.
Quantification Using N-Boc-N'-(mPEG24)-L-Lysine-OH with ¹H NMR Spectroscopy
The defined structure of N-Boc-N'-(mPEG24)-L-Lysine-OH makes it particularly amenable to quantification by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The large number of equivalent protons in the PEG backbone produces a sharp, intense, and distinct signal in the ¹H NMR spectrum, typically around 3.6 ppm. The degree of PEGylation can be determined by comparing the integral of this PEG signal to the integral of a known, stable reference signal.
Experimental Protocol: PEGylation and ¹H NMR Quantification
1. Protein Preparation:
-
Dissolve the protein to be PEGylated in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The protein concentration should typically be in the range of 1-10 mg/mL.
2. Activation of N-Boc-N'-(mPEG24)-L-Lysine-OH (if necessary):
-
The carboxylic acid of N-Boc-N'-(mPEG24)-L-Lysine-OH needs to be activated to react with the primary amines of the protein. A common method is to use a carbodiimide (B86325) activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester.
-
Dissolve N-Boc-N'-(mPEG24)-L-Lysine-OH, EDC, and NHS in an appropriate anhydrous solvent like dimethylformamide (DMF). The molar ratio of PEG-Lysine:EDC:NHS is typically 1:1.2:1.2.
-
Allow the activation reaction to proceed for 1-2 hours at room temperature.
3. PEGylation Reaction:
-
Add the activated N-Boc-N'-(mPEG24)-L-Lysine-OH solution to the protein solution. The molar ratio of the PEG reagent to the protein will determine the extent of PEGylation and should be optimized for the specific protein and desired degree of modification.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for a defined period (e.g., 2-24 hours).
4. Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). This step is crucial for accurate quantification.
5. ¹H NMR Analysis:
-
Lyophilize the purified PEGylated protein and dissolve a known amount in a deuterated solvent (e.g., D₂O).
-
Add a known concentration of an internal standard with a distinct NMR signal that does not overlap with the protein or PEG signals (e.g., dimethyl sulfoxide, DMSO).
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic PEG signal (around 3.6 ppm) and the signal from the internal standard.
-
Calculate the degree of PEGylation by comparing the ratio of the integrals, taking into account the number of protons contributing to each signal.
Caption: Workflow for protein PEGylation and quantification using ¹H NMR.
Comparative Analysis of Quantification Methods
While ¹H NMR with a discrete PEG reagent offers a direct and absolute quantification method, other techniques are widely used, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Integration of the unique signal from PEG protons relative to an internal standard. | - Direct, absolute quantification- High precision- Non-destructive | - Requires high protein concentration- Can be complex for heterogeneous PEG |
| MALDI-TOF Mass Spectrometry | Measures the mass increase of the protein upon PEGylation. | - High sensitivity- Provides information on the distribution of PEGylated species | - Indirect quantification based on mass- Accuracy can be affected by ionization differences- Not suitable for very large or heterogeneous PEGs |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates proteins based on their hydrodynamic radius, which increases with PEGylation.[1] | - Good for monitoring reaction progress and purity- Can separate different PEGylated forms | - Indirect quantification based on peak area- Requires calibration with standards- Resolution may be insufficient for complex mixtures |
| Colorimetric Assays (e.g., Barium Iodide) | Chemical reaction with PEG produces a colored complex that can be measured spectrophotometrically. | - Simple and inexpensive- High throughput | - Indirect quantification- Prone to interference from other molecules- Sensitivity can be low |
| TNBS Assay | Reacts with free primary amines. The reduction in free amines after PEGylation is used to estimate the degree of modification. | - Simple colorimetric assay | - Indirect and relative quantification- Only applicable for amine-targeted PEGylation- Requires knowledge of the total number of amines |
Quantitative Performance Comparison
| Parameter | ¹H NMR Spectroscopy | MALDI-TOF MS | SEC-HPLC | Barium Iodide Assay |
| Limit of Detection (LOD) | ~10 µg/mL | Picomole to femtomole range | 3.125 µg/mL[1] | ~5 µg |
| Limit of Quantification (LOQ) | ~50 µg/mL | Sub-picomole to picomole range | 12.5 µg/mL[1] | ~10 µg |
| Dynamic Range | Narrow to moderate | Wide | 12.5 to 2,000 µg/mL[1] | 5 - 100 µg |
| Precision (RSD) | < 5% | 5-15% | < 2% | 5-10% |
| Accuracy | High | Moderate to High | Moderate (dependent on standards) | Moderate |
Alternative Quantification Methods: Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation: Mix a small amount of the purified PEGylated protein solution with a MALDI matrix solution (e.g., sinapinic acid).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer to obtain the mass spectrum.
-
Data Analysis: Determine the molecular weights of the unmodified protein and the different PEGylated species. The mass difference corresponds to the mass of the attached PEG chains. The degree of PEGylation is calculated by dividing the total mass of attached PEG by the mass of a single PEG chain.
Caption: Workflow for MALDI-TOF MS analysis of PEGylated proteins.
SEC-HPLC Protocol
-
System Setup: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., PBS).
-
Calibration: Run a set of molecular weight standards to calibrate the column.
-
Sample Injection: Inject the purified PEGylated protein sample.
-
Data Acquisition: Monitor the elution profile using a UV detector (at 280 nm for protein) and/or a refractive index detector (for PEG).
-
Data Analysis: Integrate the peak areas corresponding to the unmodified protein and the different PEGylated species. The relative percentage of each species can be determined from the peak areas.
Barium Iodide Assay Protocol
-
Standard Curve: Prepare a series of PEG standards of known concentrations.
-
Sample Preparation: Prepare the PEGylated protein samples.
-
Reaction: Add a barium chloride solution followed by an iodine solution to both the standards and the samples.
-
Measurement: Measure the absorbance of the resulting colored complex at 535 nm.
-
Quantification: Determine the PEG concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
The choice of method for quantifying protein PEGylation depends on the specific requirements of the analysis, including the need for absolute versus relative quantification, the required sensitivity and throughput, and the available instrumentation.
The use of a discrete PEG reagent such as N-Boc-N'-(mPEG24)-L-Lysine-OH combined with ¹H NMR spectroscopy offers a powerful approach for direct and absolute quantification with high precision. This method is particularly valuable for in-depth characterization and for establishing a well-defined product profile.
MALDI-TOF MS provides excellent sensitivity and information on the distribution of PEGylated species, making it a valuable tool for quality control. SEC-HPLC is a robust method for monitoring reaction progress and assessing purity. Colorimetric assays offer a simple and high-throughput option for screening, although with lower specificity and accuracy.
For drug development professionals, a multi-faceted approach, potentially combining a direct method like ¹H NMR with a separative technique like SEC and a high-sensitivity method like MALDI-TOF MS, will provide the most comprehensive understanding and control over the PEGylation process.
References
A Comparative Guide to Boc versus Fmoc Protection Strategies for the Synthesis of PEGylated Lysine
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of PEGylated lysine (B10760008), the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a critical decision that influences reaction efficiency, final product purity, and the overall synthetic workflow. This guide provides an objective comparison of these two predominant methods, supported by available experimental data and detailed methodologies.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal during synthesis. This principle of "orthogonal protection" allows for the selective deprotection of one functional group without affecting others.[][]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group. Deprotection is achieved by treatment with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are often benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[3][]
-
Fmoc Strategy: In contrast, the Fmoc strategy employs a base-labile Fmoc protecting group, which is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are typically tert-butyl-based (including Boc for the lysine side-chain) and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[][5]
Performance Comparison: A Quantitative Look
The following tables summarize typical yields and purity for the synthesis of the protected lysine precursors, which are crucial intermediates for subsequent PEGylation.
| Parameter | Boc Strategy (Boc-Lys(Boc)-OH) | Fmoc Strategy (Fmoc-Lys(Boc)-OH) |
| Typical Yield | 85–100%[6][7] | ~90%[8] |
| Reported Purity | High, often used directly after extraction[6] | >99% (HPLC)[8] |
| Deprotection Conditions | α-Amino (Boc): Acidic (e.g., TFA in DCM)[] Side-Chain (Boc): Strong Acid (e.g., HF) | α-Amino (Fmoc): Basic (e.g., 20% Piperidine in DMF)[9] Side-Chain (Boc): Acidic (e.g., TFA) |
| Final Cleavage | Harsh (e.g., HF) | Mild to Strong Acid (e.g., TFA)[10] |
Table 1: Comparison of Key Parameters for Boc and Fmoc Protected Lysine Precursors.
Key Differences at a Glance
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Deprotection | Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu, Boc) |
| Final Cleavage | Harsh conditions (e.g., HF) | Milder acidic conditions (TFA)[10] |
| Compatibility | Good for long or aggregation-prone sequences[3] | Ideal for acid-sensitive sequences and automation[3] |
| Common Side Reactions | Trifluoroacetylation of free amines[] | Aspartimide formation, diketopiperazine formation[5] |
| Cost | Boc-amino acids are generally less expensive[] | Fmoc-amino acids are typically more expensive[] |
Table 2: Head-to-Head Comparison of Boc and Fmoc Strategies.
Logical Workflow for PEGylated Lysine Synthesis
The synthesis of a PEGylated lysine building block, suitable for incorporation into a peptide chain, follows a logical progression. The most common strategy involves protecting the α-amino and carboxyl groups of lysine, PEGylating the ε-amino group, and then selectively deprotecting the α-amino or carboxyl group for further reactions. The choice of Boc or Fmoc for the α-amino protection dictates the entire workflow.
References
- 3. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Boc-N'-(mPEG24)-L-Lysine-OH: A Procedural Guide
Core Principle: Avoid Environmental Release
The fundamental principle for the disposal of N-Boc-N'-(mPEG24)-L-Lysine-OH is the prevention of its release into the environment. This means it should never be disposed of down the drain or in regular solid waste streams.[1][3] Improper disposal can lead to environmental contamination.[2][4][5]
Essential Disposal Procedures
The proper disposal of N-Boc-N'-(mPEG24)-L-Lysine-OH should be conducted in accordance with local, state, and federal regulations.[6][7] The following step-by-step process provides a clear framework for its safe and compliant disposal.
Step 1: Waste Identification and Segregation
Correctly identify the waste as a non-halogenated organic solid.[1] This waste must be kept separate from other waste categories, especially aqueous, halogenated, and hazardous waste streams, to prevent unintended chemical reactions and to ensure proper disposal routing.[1][2]
Step 2: Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is crucial to wear appropriate PPE. This includes:
-
Safety Goggles: To protect the eyes from dust or splashes.[6]
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.[6][8]
Step 3: Containerization and Labeling
-
Solid Waste: Unused or expired solid N-Boc-N'-(mPEG24)-L-Lysine-OH should be placed in a designated, durable, and sealable container for solid chemical waste.[1][3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, or wipers, should also be disposed of in the same solid chemical waste container.[2]
-
Solutions: If the compound is in a solvent, the disposal method is determined by the nature of the solvent. The solution must be collected in an appropriate, labeled container for liquid chemical waste, adhering to your institution's guidelines for that particular solvent.[2]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "N-Boc-N'-(mPEG24)-L-Lysine-OH," and any relevant hazard warnings.[1] The container should be kept securely closed when not in use.[2]
Step 4: Storage and Final Disposal
Store the sealed waste container in a designated and secure waste accumulation area, away from incompatible materials.[2] Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
Quantitative Data for Similar Compounds
The following table summarizes typical properties for Boc-protected amino acids. This data is for illustrative purposes and may not be specific to N-Boc-N'-(mPEG24)-L-Lysine-OH. Always refer to the supplier-specific information for accurate data.
| Property | Typical Value/Information | Source |
| Physical State | Solid (Powder) | [9] |
| Appearance | White to light yellow | [9] |
| Solubility | Generally soluble in organic solvents (e.g., DMF, DMSO) and aqueous bases. | [1] |
| Stability | Stable under normal storage conditions. | [8][9] |
| Incompatible Materials | Strong oxidizing agents. | [8][9] |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides and nitrogen oxides. | [8] |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the safe disposal of N-Boc-N'-(mPEG24)-L-Lysine-OH, the following workflow diagram has been created.
Caption: Disposal workflow for N-Boc-N'-(mPEG24)-L-Lysine-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. How to dispose of DPPE - MCC safely? - Blog [shochem.com]
- 5. How to dispose of DPPE - PDP safely? - Blog [shochem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling N-Boc-N'-(mPEG24)-L-Lysine-OH
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-Boc-N'-(mPEG24)-L-Lysine-OH. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling N-Boc-N'-(mPEG24)-L-Lysine-OH, which is typically a solid or powder, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required. It is advisable to change gloves periodically and immediately if they become contaminated. |
| Body Protection | A standard laboratory coat is mandatory. For operations with a higher risk of dust generation, disposable coveralls may be considered to prevent skin contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved N95 respirator or higher should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan is critical for the safe handling of N-Boc-N'-(mPEG24)-L-Lysine-OH.
2.1. Storage Conditions
Proper storage is vital to maintain the integrity of the compound.
| Parameter | Condition |
| Temperature | Store at -20°C for long-term stability.[1][] |
| Atmosphere | Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.[3] |
| Light | Keep in a light-protected container, as PEGylated compounds can be sensitive to light.[3] |
| Moisture | Store in a dry environment with desiccant, as the compound may be moisture-sensitive.[3] |
2.2. Handling Workflow
The following workflow outlines the key steps for safely handling N-Boc-N'-(mPEG24)-L-Lysine-OH from storage to use.
Disposal Plan
Proper disposal of N-Boc-N'-(mPEG24)-L-Lysine-OH and its containers is essential to prevent environmental contamination and ensure regulatory compliance. While polyethylene (B3416737) glycol itself is considered biodegradable and not hazardous, it is crucial to follow institutional and local regulations for chemical waste.
3.1. Waste Segregation and Collection
-
Solid Waste: Collect any unused or waste N-Boc-N'-(mPEG24)-L-Lysine-OH in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weigh paper, pipette tips, and gloves, should also be collected in the designated chemical waste container.
-
Solutions: Solutions containing the compound should be collected in a labeled, sealed container for liquid chemical waste. Do not dispose of solutions down the drain.
3.2. Container Disposal
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as liquid chemical waste.
-
After triple-rinsing, the empty container can typically be disposed of in the regular trash, depending on institutional policies.
3.3. Final Disposal
-
All collected chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Ensure that all waste containers are properly labeled with the full chemical name and any other required information before pickup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
